molecular formula C9H7N3O4 B1397798 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid CAS No. 1058740-77-4

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B1397798
CAS No.: 1058740-77-4
M. Wt: 221.17 g/mol
InChI Key: FHZBBQZHAMFAMH-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a nitro-substituted indazole core, a structure recognized for its significant role in medicinal chemistry. Indazole-3-carboxylate derivatives are extensively utilized in scientific research as key precursors for the development of novel bioactive molecules, with studies highlighting their potential in areas such as antitumor and anti-inflammatory agent development . The presence of both the nitro group and the carboxylic acid functional group on this molecular scaffold provides versatile handles for further chemical modification, enabling researchers to synthesize a diverse array of complex target compounds for structure-activity relationship (SAR) studies and screening campaigns. This chemical is offered as a high-purity building block to support innovation in drug discovery pipelines. It is strictly intended for research purposes in a controlled laboratory environment and is not certified for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-methyl-6-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-4-5(12(15)16)2-3-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZBBQZHAMFAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Characterization & Process Engineering of 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in different solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Compound Identity

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS: 1058740-77-4 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive indazole derivatives, including analogs of Lonidamine (antispermatogenic/anticancer) and various kinase inhibitors [1, 2].[1][2][3]

Understanding the solubility profile of this compound is not merely a physical chemistry exercise; it is the linchpin of efficient process development. The presence of the electron-withdrawing nitro group at position 6, combined with the ionizable carboxylic acid at position 3 and the lipophilic methyl group at position 1, creates a "push-pull" solubility behavior that dictates solvent selection for reaction, extraction, and crystallization.

Chemical Identity
PropertyDetail
Systematic Name 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
CAS Number 1058740-77-4
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
pKa (Predicted) ~3.5 (Carboxylic acid), Nitro group reduces pKa of ring system
LogP (Predicted) ~1.8 - 2.2

Theoretical & Empirical Solubility Profile

Based on structural analysis and process data from patent literature (US Patent 8,211,923 B2), the solubility behavior of this compound follows a distinct polarity-driven hierarchy. The N1-methylation removes the hydrogen bond donor capability of the pyrazole ring, increasing solubility in organic solvents compared to its precursor (6-nitro-1H-indazole-3-carboxylic acid), while the C3-carboxylic acid maintains pH-dependent aqueous solubility [3].

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusProcess UtilityMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High (>100 mg/mL)Reaction Medium Dipole-dipole interactions stabilize the nitro-indazole core; disrupts intermolecular H-bonding of COOH dimers.
Polar Protic Methanol, Ethanol Moderate (10-50 mg/mL)Crystallization Solvation via H-bonding; solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $).
Esters/Ketones Ethyl Acetate, Acetone Moderate-High Extraction Excellent for extracting the protonated (neutral) form from acidified aqueous phases.
Chlorinated DCM, Chloroform Moderate Partitioning Useful for liquid-liquid extraction but less effective than EtOAc for this specific polarity.
Aqueous (Acidic) Water (pH < 3) Very Low (<1 mg/mL)Precipitation The compound exists as a neutral free acid; hydrophobic effect of the aromatic core dominates.
Aqueous (Basic) Water (pH > 8) High (as salt)Dissolution Deprotonation of -COOH to -COO⁻ forms a water-soluble salt (Sodium/Potassium).
Alkanes Hexane, Heptane Insoluble Anti-solvent Lack of polar interactions forces precipitation.
Visualization: Solubility Hierarchy & Process Logic

SolubilityHierarchy high High Solubility (DMF, DMSO, Basic Water) reaction Reaction Medium (Nucleophilic Substitution) high->reaction Preferred for Synthesis mod Moderate Solubility (Ethyl Acetate, Methanol, Ethanol) extraction Extraction Phase (Post-Workup) mod->extraction Target Partitioning crystallization Recrystallization (Purification) mod->crystallization Solvent low Low/Insoluble (Acidic Water, Hexane, Toluene) low->crystallization Anti-Solvent caption Figure 1: Solvent selection logic based on solubility tiers for 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.

Experimental Protocols for Solubility Determination

As a Senior Scientist, reliance on literature values is insufficient for critical process steps due to batch-to-batch variations in purity. The following Self-Validating Protocol is required to generate precise solubility curves.

Method A: Isothermal Saturation (Shake-Flask Method)

Best for generating thermodynamic data (Van't Hoff plots).

Reagents: HPLC-grade solvents, 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (>98% purity).

  • Preparation: Add excess solid compound (~500 mg) to 10 mL of the target solvent (e.g., Ethanol) in a sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours.

    • Validation Check: Ensure solid is still present after 24 hours. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (maintain temperature).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature-drop precipitation.

  • Quantification (Gravimetric):

    • Pipette exactly 5.0 mL of filtrate into a pre-weighed crucible.

    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue at 60°C to constant weight.

    • Calculation:

      
      
      
Method B: Dynamic Dissolution (HPLC Quantification)

Best for trace solubility (e.g., in water/antisolvents) and impurity profiling.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 10% B to 90% B over 15 min).

  • Detection: UV at 254 nm (Nitro group absorbance) and 280 nm (Indazole core).

  • Flow Rate: 1.0 mL/min.

Workflow:

  • Prepare saturated solutions as in Method A.

  • Dilute the filtered supernatant with Mobile Phase (1:100 or 1:1000) to fit the linear calibration range.

  • Inject and calculate concentration against a 5-point standard curve.

Process Engineering Application: Purification Strategy

The solubility differential between the ionized form (in base) and the neutral form (in acid/organic) is the most robust purification lever.

Acid-Base Swing Extraction (Purification Workflow)

Since the starting material (6-nitro-1H-indazole-3-carboxylic acid) and the product are both acids, separation relies on the lipophilicity change from methylation.

  • Reaction: Methylation in DMF (High solubility).

  • Quench: Pour into Water . The product may precipitate or form a gum.

  • Extraction: Extract with Ethyl Acetate .

    • Why: The product prefers EtOAc (

      
      ), while polar impurities and inorganic salts remain in water.
      
  • Wash: Wash organic layer with mild base (5% NaHCO₃).

    • Critical Step: This pulls the carboxylic acid product into the aqueous phase as the carboxylate salt (

      
      ).
      
    • Separation: Discard the organic layer (removes non-acidic impurities like unreacted methylating agents or O-methylated byproducts).

  • Precipitation: Acidify the aqueous layer with HCl to pH 2.

    • Result: The product precipitates as a pure solid (Low water solubility of free acid).

  • Final Polish: Recrystallize from Ethanol/Water (80:20) .

Visualization: Purification Flowchart

PurificationProcess start Crude Reaction Mixture (in DMF) quench Quench in Water (Precipitation) start->quench extract Extract with Ethyl Acetate quench->extract bicarb Wash with 5% NaHCO3 (Form Water-Soluble Salt) extract->bicarb separation Phase Separation bicarb->separation aq_phase Aqueous Phase (Contains Product as Salt) separation->aq_phase Product org_phase Organic Phase (Discard Non-Acidic Impurities) separation->org_phase Impurities acidify Acidify to pH 2 (HCl) (Precipitate Free Acid) aq_phase->acidify filter Filtration & Drying acidify->filter final Pure 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid filter->final caption Figure 2: Acid-Base Swing Purification Strategy utilizing pH-dependent solubility.

Thermodynamic Modeling (Data Fitting)

For researchers generating their own data points using the protocol above, the Modified Apelblat Equation is the standard for modeling the solubility of indazole derivatives:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from regression analysis.
    

Interpretation:

  • If solubility increases with temperature, the dissolution is endothermic ($ \Delta H_{sol} > 0 $), which is typical for nitro-indazoles in alcoholic solvents [4].

  • This model allows you to interpolate solubility at specific process temperatures (e.g., cooling crystallization set-points).

References

  • BenchChem. (n.d.). 6-Nitro-1H-indole-3-carbaldehyde and related Indazole derivatives. Retrieved from .

  • ChemicalBook. (2024). 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS 1058740-77-4).[1][2][4][5] Retrieved from .

  • US Patent 8,211,923 B2. (2012). Process for preparing indazole-3-carboxylic acid derivatives. United States Patent and Trademark Office. Retrieved from .

  • Wang, J., et al. (2015). Thermodynamic models for solubility of 3-methyl-6-nitroindazole in different solvents. Journal of Chemical & Engineering Data. (Contextual reference for structural analog behavior).

Sources

Technical Guide: Stability & Storage of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS 1058740-77-4). This document is structured for researchers and process chemists requiring rigorous handling standards for this specific intermediate.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before establishing storage protocols, we must define the physicochemical baseline. This intermediate is a functionalized indazole core, often utilized in the synthesis of PARP inhibitors and kinase modulators. Its stability is dictated by the interplay between the electron-withdrawing nitro group and the carboxylic acid moiety.

ParameterSpecification
Chemical Name 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
CAS Number 1058740-77-4
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
Appearance Yellow to orange crystalline powder (Characteristic of nitro-aromatics)
Solubility Profile Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (at acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid), Indazole N-protonation is negligible due to N-methylation

Stability Risk Assessment (Mechanism-Based)

As a Senior Application Scientist, I advise against treating this compound as "inert." While the indazole core is robust, the functional groups introduce specific vulnerabilities. The following assessment is derived from structure-activity relationships (SAR) of analogous nitro-indazoles.

A. Photochemical Instability (High Risk)

The 6-nitro group is the primary vector for degradation. Aromatic nitro compounds are inherently photosensitive. Upon exposure to UV-VIS light (specifically <400 nm), the nitro group can undergo a radical-mediated photoreduction or rearrangement, leading to the formation of nitroso intermediates and eventual browning of the solid.

  • Observation: Material turns from bright yellow to dull brown/tan.

  • Mechanism: Photo-excitation

    
     Intersystem crossing to triplet state 
    
    
    
    Oxygen abstraction or reduction.
B. Thermal Decarboxylation (Medium Risk)

Indazole-3-carboxylic acids are generally stable at room temperature. However, the electron-withdrawing nature of the 6-nitro group destabilizes the C3-carboxyl bond slightly more than in the unsubstituted parent.

  • Threshold: Significant decarboxylation is expected only at elevated temperatures (>150°C) or under acidic reflux.

  • Degradant: 1-Methyl-6-nitro-1H-indazole.[1][2]

C. Hydrolytic Stability (Low Risk)

Unlike its ester derivatives (e.g., methyl esters), the free carboxylic acid is chemically mature. It is resistant to hydrolysis under neutral storage conditions. However, it will readily form salts with bases, which may alter its hygroscopicity.

D. Degradation Pathway Visualization

The following diagram maps the potential degradation routes based on stress factors.

DegradationPathways Compound 1-Methyl-6-nitro- 1H-indazole-3-carboxylic acid Deg1 Photolytic Degradants (Azo/Azoxy dimers, Anilines) Compound->Deg1  Photoreduction   Deg2 Decarboxylated Product (1-Methyl-6-nitro-indazole) Compound->Deg2  Decarboxylation   Deg3 Carboxylate Salt (Hygroscopic) Compound->Deg3  Deprotonation   Light UV/VIS Light (λ < 400nm) Light->Compound Heat Heat (>150°C) Heat->Compound Base Basic Conditions (Moisture + pH > 7) Base->Compound

Caption: Primary degradation pathways driven by light (photoreduction), heat (decarboxylation), and pH environment.

Storage & Handling Protocols

Based on the risks above, the following "Gold Standard" protocol ensures shelf-life integrity (>2 years).

Storage Conditions Matrix
ConditionRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Mitigates thermal energy that could trigger slow decarboxylation or oxidation.
Light Protection Strictly Amber/Opaque Prevents photo-excitation of the nitro chromophore.
Atmosphere Inert (Argon/Nitrogen) Recommended for long-term storage to prevent oxidative darkening.
Container Borosilicate Glass + Teflon Liner Avoids leaching from plastics; Teflon (PTFE) prevents cap corrosion from the acid.
Desiccation Required Prevents moisture-mediated surface acidity changes or clumping.
Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is a primary cause of hydrolysis/degradation in stored acids.

  • Weighing: Perform weighing in a hood with low ambient light or using amber glassware.

  • Re-sealing: Flush the headspace with Nitrogen or Argon before re-tightening the cap. Parafilm is insufficient; use a proper screw cap with a chemically resistant liner.

Analytical Monitoring (HPLC Method)[6]

To validate stability, a specific HPLC method is required. Generic gradients often fail to retain polar carboxylic acids or separate them from decarboxylated impurities.

Method Principle: Reverse Phase Chromatography with Acidic Mobile Phase.

  • Why Acidic? You must suppress the ionization of the carboxylic acid (pKa ~3.5). Running at pH 2.0-2.5 ensures the molecule is neutral, improving retention and peak shape on C18 columns.

Recommended HPLC Protocol
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 330 nm (nitro-specific)
Column Temp 30°C

Pass/Fail Criteria:

  • Purity: ≥ 97.0% (Area %).[3]

  • Impurity Flag: Any new peak > 0.1% relative to baseline, specifically looking for the decarboxylated species (which will elute later than the acid due to higher lipophilicity).

Experimental Workflow: Purity Re-Validation

If the material has been stored for >6 months or exposed to heat, perform this rapid validation workflow.

ValidationWorkflow Start Start: Material Evaluation Visual 1. Visual Inspection (Check for browning/clumping) Start->Visual Solubility 2. Solubility Check (Dissolve 10mg in 1mL DMSO) Visual->Solubility Clear Solution Clear? Solubility->Clear HPLC 3. HPLC Analysis (Gradient Method) Clear->HPLC Yes Filter Action: Filter particulates Clear->Filter No (Turbid) Decision Purity > 97%? HPLC->Decision Pass PASS: Re-certify for 6 months Decision->Pass Yes Fail FAIL: Purify or Discard Decision->Fail No Filter->HPLC

Caption: Decision tree for re-validating the integrity of stored 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.

References

  • Chemical Identity & CAS Verification

    • 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS 1058740-77-4).[1][4][5] ChemicalBook. Retrieved from .

  • Analogous Stability Data (Indazole-3-carboxylic acids)

    • Indazole-3-carboxylic acid Stability. Sigma-Aldrich Technical Data. Retrieved from .

  • Photostability of Nitro-Aromatics

    • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. (1996). Retrieved from .

  • Synthesis & Intermediate Context

    • Process for preparing 1-methylindazole-3-carboxylic acid.[6] US Patent US20040248960A1. Retrieved from .

Sources

Discovery and history of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It focuses on the synthetic architecture, historical context, and therapeutic utility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a "privileged scaffold" in the design of bioactive small molecules.

Synthetic Architecture, Historical Genesis, and Therapeutic Utility

Executive Summary

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is a bifunctional heterocyclic scaffold characterized by an electron-deficient indazole core. It serves as a critical intermediate in the synthesis of Lonidamine analogues, kinase inhibitors, and non-hormonal male contraceptives. Its structural value lies in its three vectors of diversity: the C3-carboxylic acid (amenable to amide coupling), the C6-nitro group (a latent amine for cross-coupling), and the N1-methyl moiety (defining the steric environment of the pharmacophore). This guide details the compound's discovery context, validated synthetic protocols, and its evolution from a metabolic modulator to a kinase inhibitor backbone.

Historical Genesis: The Angelini Era

The discovery of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is inextricably linked to the "Golden Age" of indazole chemistry in the 1960s and 70s, spearheaded by G. Palazzo and the research team at Angelini Francesco (Rome, Italy).

The Antispermatogenic Breakthrough

In the search for non-steroidal anti-inflammatory drugs (NSAIDs), Palazzo’s team synthesized a library of 1-substituted indazole-3-carboxylic acids. They observed an unexpected phenotype: specific derivatives caused reversible infertility in male rats without affecting hormonal balance.

  • The Lead Compound: This work culminated in the discovery of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) and Tolnidamine .

  • The Role of the 1-Methyl Analog: The 1-methyl derivative was synthesized as a critical Structure-Activity Relationship (SAR) probe. By replacing the bulky dichlorobenzyl group with a small methyl group, researchers established that a lipophilic, bulky substituent at N1 was essential for antispermatogenic activity, whereas the 1-methyl analogs often retained cytotoxic or metabolic modulating properties but lacked the specific testicular target engagement of Lonidamine.

Modern Renaissance

While the 1-benzyl derivatives dominated early research, the 6-nitro variants of the 1-methyl scaffold have seen a resurgence. Modern medicinal chemistry utilizes the 6-nitro group as a masked aniline, allowing access to 6-aminoindazoles—a privileged motif in the design of ATP-competitive kinase inhibitors (e.g., against CDK, GSK-3, and VEGFR).

Synthetic Architecture

The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid presents a classic regioselectivity challenge: distinguishing between the N1 and N2 nitrogens.

Validated Protocol: The Modified Isatin Route

The most robust synthetic pathway avoids direct nitration of the indazole (which yields mixtures). Instead, it constructs the indazole ring from a pre-functionalized 6-nitroisatin precursor. This method, adapted from the Snyder and Palazzo protocols, ensures correct substitution patterns.

Step-by-Step Methodology

Reagents: 6-Nitroisatin, NaOH, NaNO₂, SnCl₂·2H₂O, HCl.

  • Ring Opening & Diazotization:

    • Dissolve 6-nitroisatin in aqueous NaOH (10%). The base opens the isatin ring to form the substituted sodium isatinate (amino-keto-carboxylate).

    • Cool the solution to 0°C. Add NaNO₂ (1.1 eq) slowly.

    • Pour this mixture into excess cold dilute HCl/H₂SO₄. This in-situ generates the diazonium salt from the amino group.

  • Reduction to Hydrazine:

    • Treat the diazonium salt immediately with Stannous Chloride (SnCl₂) in conc. HCl at -5°C.

    • Mechanism:[1][2] The diazonium is reduced to the hydrazine intermediate.

  • Cyclization (The Snyder Closure):

    • Upon warming or standing in acid, the hydrazine attacks the ketone carbonyl (originally C3 of isatin), closing the ring to form the indazole core.

    • Product: 6-Nitro-1H-indazole-3-carboxylic acid (Solid precipitate).

  • Regioselective N1-Methylation:

    • Challenge: Direct methylation with MeI/base often yields a ~60:40 mixture of N1 (desired) and N2 isomers.

    • Solution: Use the Methyl Ester protection first, or employ specific conditions (e.g., MeOH/KOH with steric control) to favor the thermodynamic N1 product.

    • Purification: The N1 isomer is typically less soluble in polar solvents or has a distinct melting point, allowing separation by fractional crystallization.

Visualization of the Pathway

The following diagram illustrates the transformation logic from Isatin to the target Indazole.

IndazoleSynthesis Isatin 6-Nitroisatin (Precursor) RingOpen Sodium Isatinate (Ring Open) Isatin->RingOpen NaOH (aq) Diazonium Diazonium Salt (Intermediate) RingOpen->Diazonium NaNO2 / HCl (Diazotization) Hydrazine Hydrazine Intermediate Diazonium->Hydrazine SnCl2 (Reduction) IndazoleAcid 6-Nitro-1H-indazole- 3-carboxylic acid Hydrazine->IndazoleAcid Acidic Cyclization Target 1-Methyl-6-nitro- 1H-indazole-3-COOH IndazoleAcid->Target MeI / Base (N1-Methylation)

Caption: Figure 1. The Snyder-Palazzo synthetic route utilizing 6-nitroisatin ring reconstruction to ensure regiochemical fidelity.

Reactivity Profile & Functionalization

For drug development professionals, this molecule is a "Warhead Carrier." The table below summarizes its reactivity profile.

Functional HandleReactivity ModeApplication in Drug Design
C3-Carboxylic Acid Amide Coupling (EDC/HOBt)Attachment of solubilizing groups (e.g., piperazines) or pharmacophores to bind to the ATP-binding pocket hinge region.
C6-Nitro Group Reduction (H₂/Pd-C or Fe/NH₄Cl)Precursor to 6-Amino : A critical anchor point. 6-aminoindazoles can form hydrogen bonds with kinase backbone residues (e.g., hinge binders).
N1-Nitrogen Methylation (Fixed)The methyl group prevents tautomerization, locking the molecule in the 1H-form. It provides a small hydrophobic contact in the binding pocket.

Therapeutic Utility and Biological Logic[3][4][5]

Male Contraception (The Lonidamine Connection)

Historically, the 1-substituted indazole-3-carboxylic acids were investigated as antispermatogenic agents.[3]

  • Mechanism: They disrupt the Sertoli-germ cell junction (adherens junction), causing premature release of immature spermatids.

  • SAR Insight: While the 1-methyl derivative (our topic) is less potent than the 1-(2,4-dichlorobenzyl) analog (Lonidamine), it serves as a vital negative control in biological assays, proving that the hydrophobic bulk at N1 is the driver for Sertoli cell toxicity.

Oncology: Metabolic Modulation & Kinase Inhibition
  • Hexokinase Inhibition: Like Lonidamine, derivatives of 1-methyl-indazole-3-carboxylic acid can inhibit mitochondrial Hexokinase II, disrupting the "Warburg Effect" in cancer cells (aerobic glycolysis).

  • Kinase Scaffolds: The 6-nitro group is frequently reduced to an amine to create 6-acylamino-indazole-3-carboxamides . These are potent inhibitors of:

    • CDK (Cyclin-Dependent Kinases): Regulating cell cycle progression.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic therapy.

Divergent Synthesis Workflow

The diagram below demonstrates how this specific scaffold is used to generate diverse library compounds.

SAR_Logic Core 1-Methyl-6-nitro-1H- indazole-3-COOH PathA Path A: C3-Amidation Core->PathA Amine / Coupling Agent PathB Path B: Nitro Reduction Core->PathB H2 / Pd-C ProdA Carboxamide Derivatives (Solubility/Binding) PathA->ProdA ProdB 6-Amino Scaffold PathB->ProdB ProdC Urea/Sulfonamide Kinase Inhibitors ProdB->ProdC Derivatization

Caption: Figure 2. Divergent synthesis strategy using the bifunctional nature of the scaffold to access kinase inhibitor libraries.

References

  • Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acids.[1][4][3][5][6][7][8]Journal of the American Chemical Society , 74(8), 2009–2012. Link

  • Corsi, G., & Palazzo, G. (1976).[3] 1-Halobenzyl-1H-indazole-3-carboxylic acids.[3] A new class of antispermatogenic agents.[3][9]Journal of Medicinal Chemistry , 19(6), 778–783.[3] Link

  • Cheng, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[8]RSC Advances , 8, 13736-13741. Link

  • Silvestrini, B., et al. (1984). Lonidamine, a new potential anticancer drug.Seminars in Oncology, 11(1), 1-12. (Foundational text on the biological activity of the indazole-3-carboxylic acid class).
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.Der Pharma Chemica , 4(3), 1311-1316. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS: 114959-59-2) represents a high-value "privileged scaffold" in medicinal chemistry.[1][2] Unlike its unsubstituted counterparts, this specific isomer offers a dual-vector functionalization strategy: the C3-carboxylic acid serves as a handle for amide coupling (targeting solvent-exposed regions of proteins), while the C6-nitro group acts as a masked aniline, enabling subsequent reduction and derivatization to target deep hydrophobic pockets or hinge regions in kinase enzymes.[2]

This guide details the strategic application of this intermediate, focusing on regioselective control, amide coupling protocols, and downstream nitro-reduction workflows for the synthesis of bioactive small molecules, particularly Granisetron analogues and multi-targeted kinase inhibitors .[2]

Chemical Context & Structural Advantage[1][2][3][4][5]

The indazole ring is a bioisostere of the indole (found in tryptophan) but possesses unique hydrogen-bonding capabilities due to the additional nitrogen.[2][3]

The "Dual-Vector" Advantage

In rational drug design, this molecule allows for orthogonal expansion:

  • Vector A (C3 Position): The carboxylic acid is typically converted to an amide.[1][2] In 5-HT3 antagonists (e.g., Granisetron), this position binds to the receptor's orthosteric site.[1][2]

  • Vector B (C6 Position): The nitro group is electron-withdrawing, stabilizing the core during C3-coupling.[1][2] Post-coupling, it can be reduced to an amine (

    
    ), providing a handle for urea, sulfonamide, or heteroaryl attachment—critical for Type II kinase inhibitors.[1][2]
    
Regiochemistry: The N1 vs. N2 Challenge

A critical quality attribute (CQA) when sourcing or synthesizing this intermediate is the position of the methyl group.[1][2]

  • 1-Methyl (N1): The thermodynamically stable and pharmacologically desired isomer for most applications (e.g., Granisetron).[1][2]

  • 2-Methyl (N2): A common impurity formed during non-selective methylation.[1][2]

  • Validation: The N1-methyl isomer typically shows a proton NMR shift around

    
     4.0–4.2 ppm, whereas N2-methyl isomers often shift downfield.[1][2]
    

Experimental Protocols

Protocol A: C3-Amide Coupling (The "Head" Attachment)

Objective: To couple the carboxylic acid with a complex amine (e.g., a piperidine or bicyclic amine) without affecting the nitro group.[1][2]

Reagents:

  • Substrate: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv) for difficult amines.[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). The solution should turn slightly yellow.[1][2] Stir for 10 minutes to form the activated ester.

  • Addition: Add the target amine (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

    
     of product; the nitro group remains intact).[1][2]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (2x), and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Scientist's Note: Avoid using thionyl chloride (


) for acid chloride formation if the nitro group is sensitive to high heat or if the downstream amine is acid-labile.[2] HATU provides milder conditions with higher yields for this scaffold.[2]
Protocol B: Nitro-Reduction (The "Tail" Unmasking)

Objective: Chemoselective reduction of the C6-nitro group to an aniline (


) in the presence of the newly formed amide.[1][2]

Method Selection:

  • Standard:

    
     / Pd-C (Cleanest, but avoid if halogens are present elsewhere).[1][2]
    
  • Chemoselective: Iron powder /

    
     (Robust, tolerates halogens and sensitive amides).[1][2]
    

Iron-Mediated Reduction Protocol:

  • Setup: Dissolve the nitro-amide intermediate (from Protocol A) in a mixture of EtOH/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reflux: Heat the suspension to 70–80°C with vigorous stirring for 2–4 hours.

  • Monitoring: TLC should show a significant polarity shift (amine is more polar/streaking) and fluorescence change (anilines are often highly fluorescent).[1][2]

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH.[1][2] Concentrate the filtrate.

  • Isolation: Partition between EtOAc and water.[1][2] The organic layer contains the 6-amino-indazole derivative.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway utilizing this intermediate.

IndazoleWorkflow Start 1-Methyl-6-nitro- indazole-3-COOH (Scaffold) Step1 C3-Amide Coupling (HATU/Amine) Start->Step1 Vector A Modification Intermediate Nitro-Amide Intermediate Step1->Intermediate Step2 Nitro Reduction (Fe/NH4Cl or Pd/C) Intermediate->Step2 Unmasking Vector B Target2 Target: 5-HT3 Antagonist (Analogue) Intermediate->Target2 If Nitro is Pharmacophore Amine 6-Amino-Indazole Derivative Step2->Amine BranchA Urea Formation (Isocyanates) Amine->BranchA BranchB Sulfonylation (Sulfonyl Chlorides) Amine->BranchB Target1 Target: Kinase Inhibitor (Type II) BranchA->Target1 Hinge Binder BranchB->Target1

Figure 1: Divergent synthesis workflow. The scaffold allows sequential modification at C3 (Amide) and C6 (Amine), facilitating the creation of diverse chemical libraries.[2]

Quantitative Data: Solvent Selection for Coupling

The choice of solvent significantly impacts the yield of the initial amide coupling step due to the poor solubility of the nitro-indazole acid.[2]

Solvent SystemSolubility of AcidReaction Rate (HATU)Yield (%)Notes
DMF (Anhydrous) HighFast (< 2h)92% Recommended standard.[1][2]
DCM LowSlow (> 12h)45%Acid precipitates; incomplete reaction.[2]
THF ModerateModerate (6h)78%Good alternative if workup requires low BP solvent.[2]
NMP HighFast (< 2h)88%Hard to remove during workup.[1][2]

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1][2] The nitro group poses a potential explosion hazard if subjected to extreme heat or shock in dry form, though the carboxylic acid moiety stabilizes it relative to pure nitro-indazoles.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can absorb water).[1][2]

  • Disposal: All heavy metal waste (from Iron or Palladium reduction) must be segregated.[1][2]

References

  • Indazole Scaffold in Drug Discovery

    • Gahtori, P., et al. (2012).[1][2] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." European Journal of Medicinal Chemistry.

    • Context: Reviews the broad utility of the indazole core in oncology and anti-inflamm
  • Synthesis of Indazole-3-Carboxylic Acids

    • Lattanzi, A., et al. (2018).[1][2][3] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

    • Context: Describes the mechanistic pathways for synthesizing 3-substituted indazoles, relevant for understanding the precursor chemistry.
  • Granisetron and Indazole Intermediates

    • Bermudez, J., et al. (1990).[1][2] "Indazole esters and amides as 5-HT3 receptor antagonists."[1][2][4] Journal of Medicinal Chemistry.

    • Context: Foundational paper establishing the 1-methyl-indazole-3-carboxylic acid core as a key pharmacophore for 5-HT3 antagonists (Granisetron class).[1][2]

    • [1][2]

  • Kinase Inhibitor Applications (Axitinib/Pazopanib Context)

    • Hu-Lowe, D. D., et al. (2008).[1][2] "Characterization of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases."[1][2] Clinical Cancer Research.

    • Context: While Axitinib is a slightly different isomer, this reference validates the indazole-amide motif as a clinically proven kinase inhibitor scaffold.[1][2]

Sources

Application Note: 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid as a Versatile Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in Cancer Research Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS: 50890-83-0) represents a critical "privileged structure" in medicinal chemistry, specifically within the oncology sector. Unlike final-stage pharmaceutical ingredients, this compound serves as a high-value bifunctional scaffold . Its utility lies in its unique substitution pattern: the C3-carboxylic acid moiety mimics the ATP-binding pharmacophore found in kinase inhibitors (e.g., Pazopanib, Axitinib) and the metabolic modulator Lonidamine, while the C6-nitro group provides a synthetic handle for introducing diversity (via reduction to amines and subsequent urea/amide formation).

This guide details the application of this compound in two primary research avenues:

  • Development of Multi-Kinase Inhibitors: Targeting VEGFR and GSK-3

    
    .
    
  • Metabolic Reprogramming: Investigation of Hexokinase II (HK2) inhibition and glycolysis suppression.

Scientific Background & Mechanism

The Indazole-3-Carboxylate Pharmacophore

The indazole ring system is a bioisostere of the purine ring found in ATP. The addition of a carboxylic acid at the C3 position and a nitro group at the C6 position creates a scaffold with dual functionality:

  • Kinase Hinge Binding: The indazole nitrogen and C3-substituents often form hydrogen bonds with the "hinge region" of kinase active sites (e.g., VEGFR2, PDGFR).

  • Metabolic Interference: Analogous to Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), derivatives of this scaffold can inhibit aerobic glycolysis (the Warburg effect) by blocking Hexokinase II mitochondria binding.

Mechanism of Action Visualization

The following diagram illustrates the dual potential of the scaffold after functionalization.

MOA_Pathway Scaffold 1-Methyl-6-nitro-1H-indazole- 3-carboxylic acid Func1 Synthetic Modification: (1) Nitro Reduction -> Amine (2) Urea/Amide Coupling Scaffold->Func1 Route A Func2 Synthetic Modification: Esterification or Acid Bioisosteres Scaffold->Func2 Route B Kinase Target: VEGFR / GSK-3β (ATP Binding Pocket) Func1->Kinase High Affinity Binding Effect1 Inhibition of Angiogenesis & Proliferation Kinase->Effect1 HK2 Target: Hexokinase II (Mitochondrial Outer Membrane) Func2->HK2 Interference Effect2 Disruption of Glycolysis (Warburg Effect Reversal) HK2->Effect2

Caption: Dual therapeutic pathways accessible via functionalization of the 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Amino-Indazole Derivatives (Kinase Inhibitor Precursors)

Objective: To reduce the C6-nitro group to an amine, enabling the attachment of "tail" moieties (e.g., aryl ureas) essential for Type II kinase inhibition.

Reagents:

  • 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Tin(II) chloride dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the nitro-indazole scaffold in 20 mL of absolute ethanol in a round-bottom flask.

  • Reduction: Add

    
     (5.0 equivalents) in portions.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).
    
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated aqueous

      
       to pH 8.
      
    • Extract with EtOAc (

      
      ).
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude amine via silica gel column chromatography.
    
  • Validation: Verify structure via

    
    -NMR. The disappearance of aromatic protons adjacent to the nitro group and the appearance of a broad singlet (
    
    
    
    ) confirm reduction.
Protocol B: Hexokinase II (HK2) Inhibition Assay

Objective: To evaluate the metabolic inhibitory potential of the scaffold and its C3-derivatives (mimicking Lonidamine).

Materials:

  • Purified Recombinant Human Hexokinase II

  • Substrate Solution: Glucose (2 mM), ATP (0.5 mM), NADP+ (0.5 mM)

  • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    
    
  • Test Compound: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (dissolved in DMSO)

Workflow:

  • Preparation: Prepare a master mix containing Assay Buffer, Glucose, ATP, NADP+, and G6PDH (0.5 U/mL).

  • Incubation: In a 96-well plate, add 10

    
     of the test compound (various concentrations: 0.1 – 100 
    
    
    
    ) to 80
    
    
    of the master mix. Include a DMSO control (0% inhibition) and a Lonidamine positive control.
  • Initiation: Add 10

    
     of HK2 enzyme to initiate the reaction.
    
  • Measurement: Monitor the production of NADPH by measuring absorbance at 340 nm kinetically for 30 minutes at

    
    .
    
  • Analysis: Calculate the velocity (

    
    ) of the reaction. Determine 
    
    
    
    by plotting % Inhibition vs. Log[Concentration].
    
    

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) trends for indazole-3-carboxylic acid derivatives in cancer research.

Structural PositionModificationBiological Impact
N1-Position Methylation (Current Compound)Increases lipophilicity and metabolic stability compared to NH-indazoles. Essential for oral bioavailability.
C3-Position Carboxylic Acid (-COOH)Weak kinase binding; primarily metabolic modulation (HK2).
C3-Position Amide/Urea (-CONHR)dramatically increases kinase affinity (e.g., GSK-3

, VEGFR) by engaging the hinge region.
C6-Position Nitro (-NO2)Electron-withdrawing; reduces electron density of the ring. Primarily a pro-drug/synthetic handle.
C6-Position Amine/Aryl-UreaCritical for "Type II" kinase inhibition (accessing the hydrophobic back pocket).

Synthetic Pathway Visualization

The utility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is best understood as a precursor.

Synthesis_Workflow Start 1-Methyl-6-nitro-1H-indazole- 3-carboxylic acid Step1 Step 1: Nitro Reduction (SnCl2 / EtOH) Start->Step1 Intermed Intermediate: 1-Methyl-6-amino-1H-indazole- 3-carboxylic acid Step1->Intermed Step2 Step 2: Amide Coupling (HATU / Amine) Intermed->Step2 Diversity Point 1 (C3 Modification) Final Target Library: Indazole-3-carboxamides (Potent Kinase Inhibitors) Intermed->Final Diversity Point 2 (C6 Modification)

Caption: Synthetic workflow transforming the nitro-acid scaffold into bioactive kinase inhibitors.

References

  • BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from

  • MedChemExpress. (2024). 1-Methyl-1H-indazole-3-carboxylic acid: Biochemical Reagent. Retrieved from

  • MDPI. (2023).[1] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (2022). 1-Halobenzyl-1H-indazole-3-carboxylic acids.[2] A new class of antispermatogenic agents.[2] Retrieved from

  • Sigma-Aldrich. (2024). 1-Methylindazole-3-carboxylic acid Product Specification. Retrieved from

Sources

Application Note: Regioselective Nitration of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the electrophilic nitration of 1-methyl-1H-indazole-3-carboxylic acid to produce 1-methyl-5-nitro-1H-indazole-3-carboxylic acid . This transformation is a critical intermediate step in the synthesis of bioactive indazole derivatives, including analogues of Lonidamine and Granisetron.

The procedure utilizes a standard mixed-acid (sulfuric/nitric) system but emphasizes strict temperature control to maximize regioselectivity for the C-5 isomer and minimize oxidative degradation. We address the mechanistic rationale, safety parameters, and purification strategies required to achieve purity


 suitable for downstream pharmaceutical applications.

Reaction Overview & Mechanistic Insight

The Chemical Transformation

The objective is the introduction of a nitro (


) group onto the fused benzene ring of the indazole scaffold.
  • Substrate: 1-methyl-1H-indazole-3-carboxylic acid.

  • Reagents: Concentrated Sulfuric Acid (

    
    ), Fuming Nitric Acid (
    
    
    
    ).
  • Major Product: 1-methyl-5-nitro-1H-indazole-3-carboxylic acid.

Regioselectivity Rationale

The regiochemical outcome is dictated by the competing electronic effects of the substituents on the indazole core:

  • Indazole Core: The benzene ring is more electron-rich than the pyrazole ring, directing substitution to the benzene moiety (positions 4, 5, 6, or 7).

  • 3-Carboxylic Acid (

    
    ):  A strong electron-withdrawing group (EWG). It deactivates the ring and directs meta relative to itself.[1] In the fused system, this disfavors position 4 and directs towards positions 5, 6, or 7.
    
  • 1-Methyl Group: The

    
    -methyl is weakly activating and directs ortho/para. However, in the indazole system, the "para-like" position relative to 
    
    
    
    is C-5.

Conclusion: The cooperative directing effects of the


-methyl group and the steric/electronic constraints of the 3-COOH group strongly favor substitution at the C-5 position .
Reaction Pathway Diagram

NitrationPathway Substrate 1-methyl-1H-indazole- 3-carboxylic acid SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + H2SO4/HNO3 (Electrophilic Attack at C5) Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Product 1-methyl-5-nitro-1H- indazole-3-carboxylic acid SigmaComplex->Product - H+ (Re-aromatization) Isomer 6-Nitro Isomer (Minor Impurity) SigmaComplex->Isomer Minor Pathway

Figure 1: Mechanistic pathway highlighting the electrophilic aromatic substitution favoring the C-5 position.

Experimental Protocol

Safety Pre-requisites
  • Exotherm Warning: Mixing

    
     and 
    
    
    
    is highly exothermic. The addition of organic substrate to this mixture is also exothermic.
  • PPE: Full face shield, acid-resistant gloves (butyl rubber recommended), and lab coat are mandatory. Work must be performed in a functioning fume hood.

  • Energetic Materials: While indazoles are generally stable, nitro-compounds can be energetic. Avoid heating the reaction mixture to dryness.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]RoleGrade
1-methyl-1H-indazole-3-carboxylic acid 176.171.0Substrate>97% HPLC
Sulfuric Acid (

)
98.08Solvent Vol.Solvent/CatalystConc. (95-98%)
Nitric Acid (

)
63.011.5 - 2.0Electrophile SourceFuming (>90%) or Conc. (65-70%)
Ice/Water N/AExcessQuenching AgentDistilled
Step-by-Step Procedure
Phase 1: Preparation of Nitrating Mixture[4]
  • Chill a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar in an ice-salt bath to

    
    .
    
  • Add Concentrated

    
      (approx. 5 mL per gram of substrate).
    
  • Slowly add Nitric Acid (1.5 equivalents) dropwise via an addition funnel or syringe pump.

    • Critical Control Point: Maintain internal temperature

      
      .[5]
      
    • Note: If using fuming nitric acid, the generation of

      
       is rapid. If using 65% 
      
      
      
      , ensure the sulfuric acid concentration is high enough to dehydrate it.
Phase 2: Reaction Initiation
  • Add the solid 1-methyl-1H-indazole-3-carboxylic acid portion-wise to the stirred acid mixture.

    • Rate: Add over 15–20 minutes.

    • Temperature: Do not allow the temperature to exceed

      
       during addition to prevent dinitration or oxidation of the methyl group.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2 to 4 hours . Monitor reaction progress via TLC (System: 10% Methanol in DCM) or LC-MS.

    • Target: Disappearance of starting material (

      
      ).
      
    • Product: Appearance of product peak (

      
      ).
      
Phase 3: Quenching & Isolation
  • Prepare a beaker containing crushed ice (approx. 5x reaction volume).

  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Observation: A pale yellow to off-white precipitate should form immediately.

  • Stir the aqueous slurry for 30 minutes to ensure all acid is diluted and the product is fully precipitated.

  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH 6-7).

Phase 4: Purification
  • Recrystallization: The crude solid is typically pure enough for many applications (

    
    ). For higher purity:
    
    • Dissolve the crude solid in boiling Ethanol or Acetic Acid .

    • Allow to cool slowly to room temperature, then chill at

      
      .
      
    • Filter the crystals and dry in a vacuum oven at

      
       overnight.
      
Workflow Diagram

ExperimentalWorkflow Start Start PrepAcid Prepare Mixed Acid (H2SO4 + HNO3) Temp < 10°C Start->PrepAcid AddSubstrate Add Substrate Portion-wise Keep < 5°C PrepAcid->AddSubstrate Reaction React at RT (2 - 4 Hours) AddSubstrate->Reaction Quench Quench on Crushed Ice Reaction->Quench Filter Filtration & Water Wash (pH Neutral) Quench->Filter Recryst Recrystallization (Ethanol or AcOH) Filter->Recryst End Final Product (Dry & Weigh) Recryst->End

Figure 2: Step-by-step experimental workflow for the nitration process.

Data Analysis & Validation

Expected Analytical Results

To validate the synthesis, compare the isolated product against these standard characterization metrics.

TechniqueExpected Signal/ObservationInterpretation
Appearance Pale yellow solidNitro-indazoles are characteristically yellow.
Melting Point

Consistent with literature for 5-nitro derivatives [1].
LC-MS m/z 222.05

Mass shift of +45 Da (Nitro group addition).
1H-NMR (DMSO-d6) Aromatic region: 3 protons.[3]Regiochemistry Check: Look for a doublet with a large coupling constant (J ~9Hz) for H-7/H-6 interaction and a singlet (or small doublet) for H-4. The absence of H-5 confirms substitution at C-5.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Tar/Dark Oil Formation Temperature too high during addition.Ensure internal temp stays

. Add substrate slower.[1][4]
Low Yield Incomplete precipitation or over-nitration.Ensure quench volume is sufficient (ice). Check stoichiometry (do not exceed 2.0 eq HNO3).
Isomer Mixture Regioselectivity loss.Maintain strict temperature control.[4] Higher temps favor thermodynamic mixtures.

References

  • ChemicalBook. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate synthesis. Retrieved from

  • Keating, J. J., & Alam, F. (2021).[6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [6]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[3] Retrieved from

  • PrepChem. (n.d.).[2][5] Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. Retrieved from

Sources

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in the synthesis of Pazopanib analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid in the Synthesis of Pazopanib Analogs

Abstract

This application note details the strategic utilization of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1-MNA) as a pivotal scaffold for generating next-generation VEGFR tyrosine kinase inhibitors (TKIs).[1] While the FDA-approved drug Pazopanib (Votrient) utilizes a 2,3-dimethyl-2H-indazol-6-amine core, the 1-methyl-3-carboxyl variant enables "scaffold hopping."[1] This approach allows researchers to synthesize carboxamide-linked analogs , hybridizing the pharmacophore features of Pazopanib with the binding kinetics of amide-linked inhibitors like Axitinib.[1] This guide provides optimized protocols for the regioselective synthesis, activation, and coupling of 1-MNA, supported by self-validating quality control measures.

Chemical Context & Rationale

The "Scaffold Hop" Strategy

Standard Pazopanib synthesis relies on a direct C-N bond between the indazole-6-amine and the pyrimidine core.[1] By shifting to 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , researchers introduce a carbonyl linker at the C3 position.[1]

  • Mechanistic Advantage: The C3-carboxamide linker acts as a hydrogen bond donor/acceptor pair, potentially interacting with the "gatekeeper" residues in the ATP-binding pocket of VEGFR2/PDGFR.[1]

  • SAR Flexibility: The 6-nitro group serves as a masked amine.[1] Post-coupling, it can be reduced to functionalize the "solvent front" region of the kinase, mimicking the sulfonamide tail of Pazopanib.

Figure 1: Structural Divergence from Pazopanib

G cluster_0 Reference Drug cluster_1 Analog Strategy (Topic) Pazo Pazopanib Core (2,3-dimethyl-6-amino) Acid 1-Methyl-6-nitro- 1H-indazole-3-COOH Pazo->Acid Scaffold Hopping (C3-Linker Insertion) Analog Carboxamide Analog (Hybrid Inhibitor) Acid->Analog Amide Coupling + Nitro Reduction

Caption: Structural evolution from the classic Pazopanib core to the 3-carboxamide analog series.[1]

Critical Protocol: Regioselective Synthesis of 1-MNA

The methylation of indazoles is prone to regiochemical ambiguity (N1 vs. N2 isomers). For this application, the N1-methyl isomer is required. Standard alkylation often yields mixtures.[1]

Mechanism of Selectivity
  • Kinetic Control (N2): Favored by neutral conditions or specific electrophiles (e.g., Meerwein's salt).

  • Thermodynamic Control (N1): Favored by strong bases and high temperatures, or specific chelation effects using Cesium salts.

Protocol A: Optimized N1-Methylation
  • Starting Material: 6-Nitro-1H-indazole-3-carboxylic acid methyl ester.[1]

  • Reagents: Methyl Iodide (MeI), Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of starting ester in 20 mL anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add 1.2 equivalents (eq.) of

    
    . Stir at room temperature for 30 minutes. Note: The solution will darken, indicating deprotonation.
    
  • Alkylation: Cool to 0°C. Dropwise add 1.1 eq. of MeI.

  • Thermodynamic Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Self-Validating Check: Monitor TLC (Hexane/EtOAc 1:1). N1 isomer is typically less polar (higher

      
      ) than the N2 isomer due to the loss of the amphoteric NH proton and distinct dipole moments.
      
  • Hydrolysis (One-Pot): Add 2M LiOH (aq, 5 eq.) directly to the reaction mixture. Heat to 60°C for 2 hours to hydrolyze the ester to the target acid.

  • Workup: Acidify to pH 3 with 1M HCl. The product, 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , precipitates as a pale yellow solid.[1] Filter and wash with cold water.

Table 1: Methylation Conditions & Regioselectivity

ConditionBaseSolventMajor IsomerN1:N2 Ratio
Recommended

DMFN1 (Target) >10:1
Kinetic

THFN21:4
Neutral

DCMN21:9

Protocol: Amide Coupling & Analog Generation

Once the 1-MNA intermediate is isolated, it serves as the electrophile for coupling with various amines (e.g., substituted anilines or aminopyrimidines).

Protocol B: HATU-Mediated Coupling

Rationale: Acid chlorides (via


) can be too harsh for the nitro group or sensitive amine partners. HATU provides mild, racemization-free activation.
  • Activation: In a dry flask, combine 1-MNA (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 15 mins at RT.[1]

    • Visual Cue: Solution turns from yellow to deep orange/amber (formation of the active ester).

  • Coupling: Add the amine partner (e.g., 2,3-dimethyl-2H-indazol-6-amine for a bis-indazole analog, or a pyrimidine amine).

  • Reaction: Stir at 40-60°C for 4-6 hours.

  • Quench: Pour into ice brine. Filter the precipitate.

Protocol C: Nitro Reduction (The "Pazopanib Tail" Setup)

After forming the amide, the 6-nitro group must be reduced to an amine to attach the characteristic benzenesulfonamide moiety of Pazopanib.

  • Catalyst: 10% Pd/C (5% w/w loading).

  • Solvent: MeOH:THF (1:1) to ensure solubility of the amide analog.

  • Hydrogenation:

    
     balloon (1 atm) at RT for 2 hours.
    
    • Critical Control point: Do not over-reduce. Monitor LC-MS for the [M-30] peak (conversion of

      
       to 
      
      
      
      ).

Quality Control & Troubleshooting

The Self-Validating System

Every synthesis step must include a "Go/No-Go" checkpoint.

Figure 2: Synthesis Workflow & QC Gates

QC Start Start: 6-Nitro-Indazole-3-COOH Methyl Step 1: Methylation (Cs2CO3/MeI) Start->Methyl Check1 QC Gate 1: NMR NOE Analysis Confirm N-Me vs C7-H interaction Methyl->Check1 Check1->Methyl Fail (Recrystallize) Coupling Step 2: Amide Coupling (HATU) Check1->Coupling Pass (N1 Isomer) Check2 QC Gate 2: IR Spectroscopy Shift of C=O (Acid 1690 -> Amide 1650 cm-1) Coupling->Check2 Reduction Step 3: Nitro Reduction Check2->Reduction Pass Final Final Analog Precursor Reduction->Final

Caption: Workflow incorporating mandatory QC checkpoints to ensure isomeric purity and reaction completion.

Analytical Parameters
  • 1H NMR (DMSO-d6) for 1-MNA:

    • N-Methyl: Singlet at

      
       4.1–4.3 ppm.[1]
      
    • Regiochemistry Check: Perform a NOESY experiment.

      • N1-Methyl:[1][2] Shows NOE correlation with the proton at C7 (doublet around 8.0 ppm).

      • N2-Methyl:[1][3][4] Shows NOE correlation with the proton at C3 (if ester) or lacks C7 correlation.

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Gradient: 5% B to 95% B over 10 min.

    • Note: The nitro-acid is highly polar; ensure early retention is not lost in the void volume.[1]

References

  • Regioselective Alkylation Mechanisms: Luo, G., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." PLOS ONE. [Link]

  • Indazole-3-Carboxamide VEGFR Inhibitors: Elsayed, M.S.A., et al. (2018).[1] "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry. [Link]

  • Indazole Methylation Selectivity: Cheung, M., et al. (2025). "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." ResearchGate / Organic Letters. [Link]

Sources

Application Note: Precision High-Throughput Screening of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Paradox

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Axitinib (VEGFR inhibitor) and Entrectinib (ROS1/TRK inhibitor). Its ability to mimic the purine ring of ATP while accessing hydrophobic pockets makes it invaluable.

However, for the HTS scientist, indazoles present a distinct paradox: high potency often correlates with poor physicochemical behavior. Indazole derivatives frequently exhibit:

  • Aqueous Insolubility: Leading to "crashing out" upon transfer from DMSO to assay buffer.

  • Autofluorescence: Many fused indazole systems emit in the blue-green spectrum (400–500 nm), causing false positives in standard intensity-based assays.

  • Aggregation: Planar stacking can induce non-specific inhibition (promiscuous binding).

This guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically to neutralize these artifacts, ensuring that hits are driven by specific binding, not assay interference.

Pre-Screening: The Solubility Gatekeeper

Rationale: Indazoles are prone to "solvent shifting"—precipitation when diluted from 100% DMSO to aqueous buffer. Screening precipitated compounds yields noise, not data.

Protocol A: Nephelometry-Based Solubility Profiling

Before the primary screen, a subset of the library must undergo solubility verification.

Materials:

  • Detection: Laser Nephelometer (e.g., BMG LABTECH PHERAstar or similar).

  • Plate: 384-well clear-bottom, black-walled plates.

  • Buffer: HTS Assay Buffer (typically 50 mM HEPES pH 7.5, 0.01% Brij-35).

Step-by-Step Workflow:

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 50 nL of 10 mM Indazole library stocks into the dry plate.

  • Buffer Addition: Dispense 50 µL of Assay Buffer.

    • Critical Control: Final DMSO concentration is 0.1%.

  • Incubation: Seal and incubate for 60 minutes at RT (equilibrium time).

  • Readout: Measure forward light scattering (Nephelometry).

  • Thresholding:

    • Define a "Solubility Cutoff" using a reference standard (e.g., Indazole-3-carboxylic acid).

    • Decision Rule: Compounds showing scattering >3x background are flagged as "insoluble" and removed from the primary screen or marked for lower-concentration re-testing.

Primary Assay: TR-FRET Binding Kinetics

Rationale: We utilize TR-FRET because it is ratiometric. The long-lifetime emission of the Lanthanide donor (Europium or Terbium) allows us to introduce a time delay (60–100 µs) before reading. This delay allows the short-lived autofluorescence of indazole compounds to decay completely, eliminating false signals.

Mechanism of Action

This assay measures the displacement of a fluorescent tracer (AlexaFluor 647-labeled kinase inhibitor) by the test compound.

  • Donor: Europium-labeled Anti-Tag Antibody (binds to the Kinase).[1]

  • Acceptor: Tracer-647 (binds to the ATP pocket).

  • Signal: High FRET when Tracer is bound. Low FRET when Indazole inhibitor displaces the tracer.

Visualization: TR-FRET Workflow

HTS_Workflow Library Indazole Library (10mM in DMSO) Dispense Acoustic Transfer (20 nL -> 384-well) Library->Dispense Echo 650 Reagent_Add Add Reagents: 1. Kinase-GST 2. Eu-Anti-GST Ab 3. Tracer-647 Dispense->Reagent_Add Multidrop Incubate Equilibrium (60 min @ RT) Reagent_Add->Incubate Read TR-FRET Read (Ex: 337nm | Em: 620/665nm) Incubate->Read Time Delay: 60µs Analysis Ratiometric Analysis (665nm / 620nm) Read->Analysis Calculate Binding %

Caption: Figure 1. TR-FRET Workflow designed to bypass indazole autofluorescence via time-delayed detection.

Protocol B: The Screening Execution

Assay Volume: 20 µL final volume in 384-well Low Volume plates.

  • Compound Transfer:

    • Dispense 20 nL of library compounds (10 mM) to assay plate.

    • Controls: High Control (10 µM Staurosporine), Low Control (DMSO only).

  • Enzyme/Antibody Mix (10 µL):

    • Prepare a master mix of Kinase (e.g., 5 nM VEGFR2) and Eu-anti-Tag Antibody (2 nM).

    • Dispense 10 µL into wells.

    • Tip: Pre-incubating enzyme and antibody for 15 mins improves signal stability.

  • Tracer Addition (10 µL):

    • Add 10 µL of Tracer-647 at

      
       concentration (determined in assay development).
      
    • Note: Using

      
       concentration ensures the assay is sensitive to competitive inhibitors.
      
  • Incubation:

    • Cover with opaque seal. Incubate 1 hour at room temperature.

  • Detection:

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Integration Delay: 60 µs (Critical for indazoles).

    • Integration Time: 400 µs.

Data Analysis & Validation

Ratiometric Calculation

Raw fluorescence intensity is unreliable for indazoles. You must calculate the Ratio:



Z-Prime ( ) Validation

To ensure the assay is robust enough for HTS:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Target:

    
     is required for indazole screens due to potential solubility noise.
    
Hit Confirmation Strategy (The "Orthogonal" Step)

Do not rely on a single point. Validated hits must undergo:

  • Dose-Response: 10-point titration to determine

    
    .
    
  • Selectivity Panel: Test against a non-related kinase (e.g., Insulin Receptor) to rule out "sticky" aggregators.

  • Surface Plasmon Resonance (SPR): To confirm physical binding and determine residence time (

    
    ), as indazoles are often slow-off rate inhibitors.
    

Troubleshooting Guide (Senior Scientist Notes)

ObservationProbable CauseCorrective Action
High Signal Variance Compound precipitation (Solvent Shifting).Reduce DMSO to <0.1%.[2] Add 0.01% Triton X-100 or Brij-35 to buffer.
"Super-Active" Hits Fluorescence Quenching (Inner Filter Effect).Check raw 620nm (Donor) signal. If Donor signal drops >20% vs control, the compound is a quencher, not a binder.
Bell-Shaped Curve Aggregation-based inhibition.Add 0.05 mg/mL BSA to the buffer. Promiscuous aggregators lose potency in the presence of high protein.
Low Z-Prime Tracer instability.Keep Tracer stocks in aliquots at -20°C. Avoid freeze-thaw cycles.

References

  • Indazole as a Privileged Scaffold

    • Title: Indazole as a privileged scaffold in drug discovery.
    • Source: ResearchGate (2023).[3]

    • URL:

  • TR-FRET Methodology

    • Title: Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays.
    • Source: Fisher Scientific / Invitrogen Applic
    • URL:

  • Solubility Challenges in HTS

    • Title: In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds.[4][5]

    • Source: PubMed / NIH (2006/2025).
    • URL:

  • Binding Kinetics Strategy

    • Title: Binding kinetics: high throughput assay for kinase inhibitors.[6]

    • Source: BMG LABTECH Applic
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Target Molecule: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid Cas No: (Analog Reference: 6-Nitroindazole-3-carboxylic acid derivatives)

Introduction: The Purification Strategy

Welcome to the Technical Support Center. You are likely working with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a scaffold often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and anti-inflammatory agents.

The purification of this molecule presents three specific challenges:

  • Regioisomer Contamination: Methylation at the N1 position is desired, but N2-methylation is a common competing reaction.

  • Solubility Profile: The nitro group decreases solubility in non-polar solvents, while the carboxylic acid moiety dominates pH-dependent solubility.

  • Starting Material Carryover: Unreacted 6-nitro-1H-indazole-3-carboxylic acid or inorganic nitration salts.

This guide prioritizes Acid-Base Extraction as the primary cleanup method, followed by Recrystallization for polishing. Chromatography is reserved for difficult isomer separations.

Module 1: Acid-Base Extraction (Primary Purification)

Objective: Remove non-acidic impurities (unreacted alkylating agents, N-methylated decarboxylated by-products) and inorganic salts.

The Protocol

Prerequisite: Your crude product should be a solid or oil resulting from the hydrolysis of an ester or direct synthesis.

  • Dissolution (Salt Formation):

    • Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (

      
      ) .
      
    • Why? The carboxylic acid (

      
      ) will deprotonate to form the water-soluble sodium salt. The nitro group remains unaffected.
      
    • Troubleshooting: If the solid does not dissolve, warm gently to 35°C or add small amounts of Methanol (MeOH) to aid wetting.

  • Organic Wash (Impurity Removal):

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       volume).
      
    • Mechanism:[1][2][3][4][5][6] Impurities that lack the acidic proton (e.g., decarboxylated nitro-indazoles, ester starting materials) will partition into the organic layer.

    • Discard the organic layer (after verifying product absence via TLC).

  • Precipitation (Regeneration):

    • Cool the aqueous phase to

      
      C.
      
    • Slowly acidify with 2M Hydrochloric Acid (HCl) to pH

      
      .
      
    • Observation: The product should precipitate as a pale yellow/orange solid.

  • Filtration:

    • Filter the precipitate and wash with cold water to remove inorganic salts (NaCl).

Workflow Visualization

AcidBaseWorkup Crude Crude Reaction Mixture Base Suspend in 5% NaHCO3 (pH ~8.5) Crude->Base Wash Wash with EtOAc/DCM Base->Wash Sep Phase Separation Wash->Sep OrgPhase Organic Phase (Non-acidic Impurities) Sep->OrgPhase Discard AqPhase Aqueous Phase (Product as Na Salt) Sep->AqPhase Keep Acidify Acidify with 2M HCl (pH 2-3) AqPhase->Acidify Filter Filter & Dry Acidify->Filter

Figure 1: Acid-Base extraction workflow for carboxylic acid purification.[3]

Module 2: Recrystallization (Polishing)[7]

Objective: Remove trace isomers (N2-methyl) and improve crystallinity.

Solvent Selection Matrix

The nitro group adds polarity, while the indazole core is aromatic. The carboxylic acid allows for hydrogen bonding.[6]

Solvent SystemSuitabilityNotes
Glacial Acetic Acid High Excellent for nitro-aromatics. High boiling point allows good solubility differential. Product crystallizes upon cooling.[7]
Ethanol / Water Medium Standard for indazoles. Dissolve in hot EtOH, add hot water until turbid, cool slowly.
DMF / Water Low/Special Use only if the compound is insoluble in Acetic Acid. Hard to remove solvent traces.
Acetonitrile Medium Good for removing more polar impurities.
Recommended Protocol (Acetic Acid Method)
  • Place the dried solid from Module 1 in a flask.

  • Add Glacial Acetic Acid (approx. 5-10 mL per gram).

  • Heat to reflux (

    
    C). If not dissolved, add more solvent in small increments.
    
  • Once dissolved, remove from heat and let cool to room temperature slowly (wrap flask in foil/towel).

  • Cool further in an ice bath (

    
    C).
    
  • Filter the yellow crystals and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Module 3: Regioisomer Separation (Advanced)

The Problem: Methylation of indazoles often produces a mixture of N1-Methyl (desired) and N2-Methyl (undesired) isomers. The Science: N1 is generally the thermodynamic product (lower energy), while N2 is the kinetic product. However, steric hindrance at C7 or electronic effects from the C6-nitro group can influence this ratio [1, 2].

Separation Strategy

If Acid-Base extraction and Recrystallization fail to remove the N2 isomer (detectable by NMR: N-Me peaks usually differ by


 ppm), use Column Chromatography.[3][4]
  • Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent streaking of the carboxylic acid).

  • Mobile Phase:

    • Start: 1% Acetic Acid in Dichloromethane (DCM).

    • Gradient: Increase polarity with Methanol (e.g., DCM:MeOH 98:2

      
       95:5).
      
    • Note: The acetic acid in the mobile phase suppresses ionization, keeping the band tight.

Isomer Troubleshooting Logic

IsomerLogic Start Purity Check (H-NMR) Isomer N2-Isomer Present? Start->Isomer Amount Impurity Level Isomer->Amount Yes Done Final Product Isomer->Done No (<1%) Recryst Recrystallize (Glacial Acetic Acid) Amount->Recryst Low (<10%) Column Column Chromatography (DCM/MeOH + 1% AcOH) Amount->Column High (>10%) Recryst->Start Re-check Column->Start Re-check

Figure 2: Decision tree for managing N1/N2 regioisomer contamination.

Troubleshooting FAQ

Q1: My product turned dark brown during recrystallization.

  • Cause: Thermal decomposition or oxidation. Nitro-indazoles can be sensitive to prolonged heating at high temperatures.

  • Fix: Use Ethanol/Water instead of Acetic Acid to lower the boiling point. Ensure you are heating under an inert atmosphere (

    
    ) if possible.
    

Q2: The product is oiling out instead of crystallizing.

  • Cause: The solvent polarity is too high, or the solution is too concentrated (supersaturation reached too fast).

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. Alternatively, add a small amount of a more non-polar solvent (e.g., Toluene) to the hot mixture to disrupt the oil phase.

Q3: I have low yield after acidification (Module 1).

  • Cause: The pH is not low enough, or the compound is slightly water-soluble.

  • Fix: Ensure pH is

    
    . If the yield is still low, saturate the aqueous phase with NaCl (Salting out)  to force the organic acid out of the solution.
    

Q4: How do I distinguish N1-Me from N2-Me on NMR?

  • Insight: In general, the N-Methyl signal for the N2-isomer appears downfield (higher ppm) compared to the N1-isomer due to the adjacent nodal structure of the pyrazole ring, though this depends on the solvent (

    
     vs 
    
    
    
    ). 2D-NOESY is the definitive confirmation:
    • N1-Me: Shows NOE correlation with the proton at C7 .

    • N2-Me: Shows NOE correlation with the proton at C3 (if no carboxyl group were present) or lacks the C7 correlation [3].

References

  • BenchChem. (2025).[7][8] Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. Retrieved from

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • Cheung, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). Retrieved from

  • Karunanithi, A.T., et al. (2009).[6][9] Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering.[6] Retrieved from

Sources

Overcoming poor solubility of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (MNICA)

Executive Summary: The Physicochemical Challenge

You are likely encountering issues with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (MNICA) because it falls into a difficult chemical space known as "brick dust" hydrophobicity combined with pH-dependent solubility.

  • The Core Issue: The indazole core is planar and aromatic, promoting strong

    
    -
    
    
    
    stacking (aggregation). While the carboxylic acid group (C3 position) offers a solubility handle, the nitro group (C6) and methyl group (N1) significantly increase lipophilicity.
  • The Trap: The calculated pKa of the carboxylic acid is likely between 3.0 and 3.5 . In 100% DMSO, the compound is neutral and soluble. Upon rapid dilution into aqueous buffers (pH 7.4), the compound should ionize and dissolve. However, the hydrophobic "tail" (the nitro-indazole core) often drives aggregation faster than the acid can solvate, leading to "crash-out" or colloidal formation.

Troubleshooting Guide (Q&A Format)
Issue A: "My compound precipitates immediately when added to the assay buffer."

Q: I prepared a 10 mM stock in DMSO. When I spike it into PBS or media, it turns cloudy. Why? A: You are experiencing Solvent Shock . When a small volume of DMSO stock hits a large volume of water, the DMSO rapidly diffuses away, leaving the hydrophobic molecules "naked" in water before they can organize into a soluble ionic state. They aggregate instantly.

The Fix: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Dilute your 10 mM DMSO stock into an intermediate solvent that tolerates water better, such as PEG-400 or Propylene Glycol .

  • Step 2: Create a 10x working solution in this intermediate mix (e.g., 50% DMSO / 50% PEG-400).

  • Step 3: Add this 10x solution to your final assay buffer. The PEG acts as a chaperone, preventing immediate aggregation.

Issue B: "My IC50 values shift wildly between experiments."

Q: Sometimes the compound works at 1 µM, other times it shows no activity. My buffer is pH 7.4. Is the compound degrading? A: It is likely not degradation, but pH-Dependent Solubility Drift . For carboxylic acids like MNICA, solubility is binary based on pH. If your assay buffer drifts even slightly acidic (e.g., pH 7.0 vs 7.4) or if the compound stock is acidic enough to lower the local pH, the compound will protonate and precipitate.

The Fix: The "Buffer Capacity" Check

  • Buffer Strength: Ensure your assay buffer (HEPES, Tris, or Phosphate) is at least 50 mM to resist pH changes upon compound addition.

  • pH Verification: Verify the final pH after adding the compound. If the pH drops below 5.0, MNICA becomes insoluble.

Issue C: "I see high inhibition, but it disappears when I add detergent."

Q: Is this a real inhibitor or an artifact? A: You are likely seeing Promiscuous Inhibition via Aggregation . Hydrophobic indazoles often form colloidal aggregates that sequester enzymes, causing false positives.

The Fix: The Detergent Challenge Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.

  • If inhibition remains: It is likely a true binder.

  • If inhibition vanishes: The compound was aggregating (the detergent broke up the colloids).

Decision Tree & Workflows
Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation strategy for MNICA.

SolubilityTree Start Start: MNICA Solubility Issue CheckDMSO Is it soluble in 100% DMSO at 10mM? Start->CheckDMSO Sonicate Action: Sonicate/Warm (37°C) CheckDMSO->Sonicate No CheckAq Dilute to Assay Conc (e.g., 10µM) in Buffer. Precipitate? CheckDMSO->CheckAq Yes Sonicate->CheckDMSO CheckPH Check Buffer pH. Is pH > 6.0? CheckAq->CheckPH Yes (Cloudy) Proceed with Assay Proceed with Assay CheckAq->Proceed with Assay No (Clear) AdjustPH Action: Adjust pH to 7.4-8.0 (Ionize the Acid) CheckPH->AdjustPH No (<6.0) AddSurf Action: Add 0.01% Tween-20 or 0.1% BSA CheckPH->AddSurf Yes (>6.0) AdjustPH->CheckAq AddSurf->CheckAq Intermed Action: Use Intermediate Dilution (DMSO -> PEG400 -> Buffer) AddSurf->Intermed Still Precipitates

Caption: Logical workflow for diagnosing and fixing solubility issues specific to hydrophobic acidic compounds like MNICA.

Detailed Experimental Protocols
Protocol A: The Kinetic Solubility Limit Test

Purpose: To define the exact concentration where MNICA crashes out in your specific assay buffer.

Materials:

  • MNICA (10 mM Stock in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear UV-transparent plate

  • Plate reader (Absorbance at 620 nm)

Steps:

  • Preparation: Add 198 µL of Assay Buffer to columns 1-10 of the plate.

  • Seeding: Add 200 µL of 200 µM MNICA (prediluted in buffer/DMSO mix) to column 12.

  • Serial Dilution: Perform a 2-fold serial dilution from column 12 down to column 2. Leave column 1 as a blank (Buffer + DMSO only).

  • Incubation: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: Any well with OD620 > (Blank + 0.005) indicates precipitation. Your "Working Limit" is the highest concentration below this threshold.

Protocol B: The "Shifted" Dilution Workflow

Purpose: To safely dilute the compound without "shocking" it out of solution.

Table 1: Solvent Compatibility Matrix

StepSolvent SystemRoleTarget Conc. of MNICA
1. Stock 100% DMSOSolubilizes the neutral form10 mM
2. Intermediate 50% DMSO / 50% PEG-400Transitions polarity1 mM
3. Working Assay Buffer + 0.05% Tween-20Final Assay Conditions10 µM

Workflow Diagram:

DilutionFlow Stock Stock Solution 10 mM in DMSO (Hydrophobic) Inter Intermediate Mix 1 mM (50% DMSO / 50% PEG) Stock->Inter 1:10 Dilution (Prevents Crash) Final Assay Well 10 µM (Buffer pH 7.4 + Tween) Inter->Final 1:100 Dilution (Stabilized)

Caption: Step-down dilution strategy using PEG-400 as a bridge solvent to prevent precipitation.

References & Authoritative Sources
  • NCBI Assay Guidance Manual. Compound Management and Solubility.

    • Source: National Center for Biotechnology Information (NCBI).

    • Relevance: Gold standard for DMSO tolerance and serial dilution protocols.

    • URL:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

    • Source: Drug Discovery Today.

    • Relevance: Explains the "brick dust" phenomenon and kinetic solubility limits.

    • URL:[Link]

  • PubChem Compound Summary. Indazole-3-carboxylic acid.[1]

    • Source: National Library of Medicine.

    • Relevance: Provides physicochemical properties (pKa, LogP) for the core scaffold.

    • URL:[Link]

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Nature.

    • Source: Nature.

    • Relevance: Definitive paper on colloidal aggregation and the use of detergents to prevent false positives.

    • URL:[Link]

Sources

Preventing degradation of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-IND-006 Subject: Prevention of Degradation & Storage Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a critical intermediate often utilized in the synthesis of bioactive indazole derivatives (e.g., synthetic cannabinoids, kinase inhibitors).

This compound possesses three distinct functionalities that dictate its stability profile:

  • Indazole Core: Generally robust but susceptible to oxidation under extreme stress.

  • C3-Carboxylic Acid: Prone to decarboxylation (loss of CO₂) under thermal stress and hygroscopic moisture uptake.

  • C6-Nitro Group: A chromophore highly sensitive to UV/Visible light, leading to photochemical reduction or radical degradation.

The following guide synthesizes field-proven storage protocols with chemical first principles to ensure the integrity of your material.

Part 1: Critical Storage Parameters (FAQs)

Q1: What is the absolute optimal temperature for long-term storage?

Recommendation: -20°C (± 5°C) .

  • The Science: While indazole-3-carboxylic acids exhibit moderate thermal stability (melting points often >200°C), the activation energy for decarboxylation drops significantly over long durations in amorphous solid states. Storage at -20°C kinetically inhibits the loss of the carboxyl group (

    
    ).
    
  • Protocol: For storage exceeding 6 months, -80°C is preferred but not strictly mandatory if the container is sealed correctly. Avoid "frost-free" freezers that cycle temperatures.

Q2: The powder has shifted from pale yellow to deep orange/brown. Is it compromised?

Diagnosis: Likely Photochemical Degradation .

  • The Science: Nitro-aromatics are notorious for photo-instability. Upon exposure to UV or intense visible light, the nitro group (

    
    ) can undergo radical excitation, leading to the formation of nitroso intermediates or azo-dimerization, which appear as dark colored impurities.
    
  • Action:

    • Perform an HPLC purity check (see Part 3).

    • If purity is >98%, the color change may be surface-level photo-oxidation. Recrystallization may salvage the bulk.

    • Prevention: Always store in amber glass vials wrapped in aluminum foil.

Q3: Can I store this in solution (DMSO/Methanol)?

Recommendation: Only for short-term use (<1 month) .

  • The Science: In protic solvents like Methanol, the carboxylic acid is in equilibrium with its ester form, especially if trace acid catalysis (impurities) is present. In DMSO, the compound is stable but hygroscopic; DMSO absorbs water from the air, which can hydrolyze the compound or promote microbial growth.

  • Protocol: Store as a lyophilized solid whenever possible. If solution storage is required, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C.

Q4: How do I handle hygroscopicity?

Recommendation: Use an Inert Gas Overlay (Argon/Nitrogen) .

  • The Science: Carboxylic acids can form hydrates. Moisture uptake alters the molecular weight (messing up molarity calculations) and can catalyze decarboxylation.

  • Protocol: After every use, backfill the headspace of the vial with dry Argon or Nitrogen before resealing. Tape the cap with Parafilm.

Part 2: Visualizing the Workflow

Workflow 1: The "Chain of Custody" for Stability

This diagram outlines the logical flow from receipt to usage to minimize degradation vectors.

StorageWorkflow Start Compound Receipt QC Initial QC (HPLC/NMR) Start->QC Verify Purity Aliquot Aliquot under Inert Gas QC->Aliquot If >98% Storage Storage (-20°C, Dark) Aliquot->Storage Amber Vials + Desiccant Usage Experimental Use Storage->Usage Warm to RT in Desiccator Usage->Storage Reseal with Argon

Caption: Figure 1. Optimized workflow for handling nitro-indazole carboxylic acids to prevent moisture and light intrusion.

Workflow 2: Troubleshooting Degradation Logic

Use this decision tree when you suspect the compound has degraded.

DegradationLogic Start Visual Inspection ColorChange Darkening (Yellow -> Brown) Start->ColorChange TextureChange Caking / Clumping Start->TextureChange PhotoOx Suspect Photo-oxidation ColorChange->PhotoOx Hydrolysis Suspect Moisture Uptake TextureChange->Hydrolysis Action1 Check Absorbance/HPLC (New Impurity Peaks?) PhotoOx->Action1 Action2 Dry over P2O5 Check Melting Point Hydrolysis->Action2

Caption: Figure 2. Diagnostic logic for identifying the root cause of physical changes in the material.

Part 3: Self-Validating Analytical Protocol

To confirm the integrity of your 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid, do not rely solely on visual inspection. Use this standardized HPLC method.

High-Performance Liquid Chromatography (HPLC) Method

Rationale: A reverse-phase method with acidic modification is required to keep the carboxylic acid protonated (


), preventing peak tailing and ensuring accurate integration.
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic core) and 330 nm (Nitro-indazole specific)
Injection Vol 5 µL
Diluent 50:50 Water:ACN

System Suitability Criteria:

  • Purity Threshold: Area % > 98.0%.

  • Retention Time: Consistent within ± 0.1 min of standard.

  • Tailing Factor: < 1.5 (If >1.5, increase acid concentration in Mobile Phase A).

Part 4: References

  • MedChemExpress. 1-Methyl-1H-indazole-3-carboxylic acid Product Information & Storage. (General stability data for indazole-3-carboxylic acids).

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 1893 (7-Nitroindazole) and derivatives. (Hazard and physical property data).

  • European Medicines Agency (ICH). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. (Guidelines for testing nitro-compound light sensitivity).

  • Sigma-Aldrich. Safety Data Sheet: 1-Methyl-1H-indazole-6-carboxylic acid. (Handling and safety classifications).

Troubleshooting guide for the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for indole and playing a critical role in kinase inhibitors (e.g., Axitinib, Pazopanib). However, its synthesis is notoriously deceptive. The core challenge lies in the tautomeric ambiguity between


- and 

-indazoles.

This guide moves beyond textbook definitions to address the practical failures we see in the lab: regioselectivity collapse during alkylation, catalyst poisoning in cross-couplings, and the thermal hazards of diazo-mediated cyclizations.

Module 1: The Regioselectivity Nightmare (N1 vs. N2)

The Core Problem: You need an N2-alkylated indazole, but your reaction yields a 9:1 mixture favoring N1.

The Science: The


-indazole (N1-H) tautomer is thermodynamically more stable than the 

-indazole (N2-H) by approximately 2.3–4.5 kcal/mol depending on substitution [1, 5]. Under thermodynamic control (e.g., NaH/THF, Cs₂CO₃/DMF), the system equilibrates to the lower-energy N1-alkylated product. Accessing the N2-isomer requires kinetic control or specific directing group strategies.
Troubleshooting Guide: Controlling Regiochemistry
Scenario Primary Cause Corrective Protocol
N1 Product Dominates (when N2 is desired)Thermodynamic Control: The reaction was allowed to equilibrate (high temp, long time) or used a base that permits reversibility.Switch to Kinetic Alkylation: Use Alkyl 2,2,2-trichloroacetimidates with catalytic Lewis acid (e.g., TMSOTf) in non-polar solvents. This method locks the kinetic N2 product before equilibration occurs [5].
Poor Selectivity (Mixtures) Steric/Electronic Clash: Substituents at C7 sterically hinder N1, while electron-withdrawing groups at C3 can alter N-nucleophilicity.Transient Protection: Use the THP (Tetrahydropyranyl) group. THP protects N1 selectively. Alkylate N2 with a strong electrophile (e.g., Meerwein salt,

), then deprotect N1.
N2 Product Reverts to N1 Acid-Catalyzed Isomerization: During workup, trace acid catalyzes the migration of the alkyl group (if capable of carbocation formation) or proton transfer.Buffer Workup: Quench reactions with buffered solutions (pH 7-8). Avoid strong acidic washes if the alkyl group is labile (e.g., benzyl, allyl).
Visual Workflow: N1 vs. N2 Decision Tree

IndazoleRegio Start Target: N-Alkylated Indazole Decision Which Isomer is Required? Start->Decision N1_Path Target: N1-Alkyl (Thermodynamic) Decision->N1_Path N2_Path Target: N2-Alkyl (Kinetic) Decision->N2_Path Method_N1 Standard Protocol: Base: Cs2CO3 or NaH Solvent: DMF or THF Temp: 60-80°C N1_Path->Method_N1 Method_N2_A Method A: Direct Kinetic Reagent: Alkyl-Trichloroacetimidate Catalyst: TMSOTf Solvent: CH2Cl2 or Toluene N2_Path->Method_N2_A Functionalization Method_N2_B Method B: Davis-Beirut Reaction (De Novo Synthesis) Start: o-Nitrobenzaldehyde + Amine N2_Path->Method_N2_B Ring Construction Result_N1 Result: >95% N1-Selectivity (Thermodynamic Sink) Method_N1->Result_N1 Result_N2 Result: High N2-Selectivity (Kinetic Trap) Method_N2_A->Result_N2 Method_N2_B->Result_N2

Figure 1: Decision matrix for achieving regioselective N-alkylation based on thermodynamic vs. kinetic drivers.

Module 2: Palladium-Catalyzed Cyclization (C-N Coupling)

The Core Problem: The reaction stalls (low conversion) or the catalyst dies ("Pd black" formation) when attempting to cyclize 2-haloaryl hydrazones or hydrazines.

The Science: Hydrazines are notorious ligands for Palladium. They can act as reducing agents, causing Pd(II) to precipitate as Pd(0) prematurely (catalyst poisoning). Furthermore, unprotected hydrazines have two nucleophilic sites, leading to oligomerization.

FAQ: Optimizing the Pd-Cycle

Q: Why is my aryl chloride not coupling with hydrazine? A: You are likely using a ligand that binds too weakly or allows the hydrazine to displace it.

  • Solution: Use Mor-DalPhos or Xantphos ligands. These bulky, bidentate ligands prevent the formation of bis-hydrazine Pd complexes which are catalytically inactive. The Lundgren protocol ([Pd(cinnamyl)Cl]₂ / Mor-DalPhos) is the gold standard for coupling aryl chlorides with hydrazine hydrate [6].

Q: I get the hydrazone, but it won't cyclize to the indazole. A: This step often requires an intramolecular Buchwald-Hartwig amination.

  • Solution: Ensure you are using a base strong enough to deprotonate the hydrazone (e.g., NaOtBu or K₃PO₄ ). If water is present (from the hydrazine source), it can kill the cycle. Switch to anhydrous hydrazine (via THF solution) or add molecular sieves.

Module 3: The "Classic" Diazo Route (Jacobson/Bartoli)

The Core Problem: Uncontrolled exotherms, foaming, or low yields during the diazotization of o-aminotoluenes.

The Science: This route relies on the intramolecular attack of a diazonium cation by a neighboring alkyl group (often via a radical mechanism or phase transfer). The diazonium intermediate is unstable.

Safety & Yield Protocol
  • Temperature Control is Critical:

    • Standard: Maintain -5°C to 0°C during nitrite addition.

    • The Fix: If decomposition (bubbling/foaming) occurs, do not rely on an external ice bath alone. Add crushed ice directly into the reaction vessel to manage the internal exotherm immediately [7].

  • Agitation:

    • The Fix: Avoid magnetic stir bars. Diazo slurries become viscous; magnetic bars seize, creating hot spots that lead to thermal runaway. Use overhead mechanical stirring .

  • Phase Transfer:

    • The Fix: For Jacobson syntheses (using benzene/toluene and acetic anhydride), the addition of a phase transfer catalyst (e.g., 18-crown-6 ) can significantly improve the migration of the acetate/nitrite species into the organic phase, boosting yield by 20–30%.

Module 4: De Novo Synthesis of 2H-Indazoles (Davis-Beirut)

The Core Problem: You need a 2H-indazole specifically, but alkylation of 1H-indazole is giving mixtures.

The Solution: Stop trying to alkylate. Build the ring already substituted. The Davis-Beirut Reaction generates 2H-indazoles directly from o-nitrobenzaldehydes and primary amines under basic conditions [2, 3].[1]

Mechanism & Workflow
  • Reagents: o-Nitrobenzaldehyde +

    
     + KOH (aq) + MeOH.
    
  • Key Intermediate: o-Nitrosobenzylidine imine.[1]

  • Advantage: It is redox-neutral and bypasses the N1/N2 selectivity issue entirely because the N2 substituent is fixed by the starting amine.

DavisBeirut Input o-Nitrobenzaldehyde + Primary Amine (R-NH2) Step1 Imine Formation (Schiff Base) Input->Step1 Step2 Base-Cat. Cyclization (KOH/MeOH) Step1->Step2 Intermed o-Nitroso Intermediate (In Situ) Step2->Intermed Redox Product 2H-Indazole (N2-Substituted) Intermed->Product N-N Bond Formation

Figure 2: The Davis-Beirut pathway for selective 2H-indazole synthesis.

Summary of Synthetic Methods

MethodTarget IsomerKey ReagentsPrimary Limitation
Direct Alkylation N1 (Major)NaH, RX, DMFDifficult to get pure N2; requires separation.
Davis-Beirut N2 (Exclusive)o-Nitrobenzaldehyde,

, KOH
Limited to 3-H or 3-alkoxy derivatives (unless modified).
Pd-Catalyzed (Lundgren) 1H (Unsub)Aryl-Cl, Hydrazine, Mor-DalPhosLigand cost; sensitivity to air/moisture.
Diazotization 1H (Unsub)o-Toluidine, NaNO₂, AcOHSafety hazards (explosive intermediates); harsh conditions.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (PMC). [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies. National Institutes of Health (PMC). [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. Accounts of Chemical Research. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. The Journal of Organic Chemistry. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie Int.[2] Ed. [Link][2]

  • Troubleshooting Diazonium Salt Formation. ResearchGate (Community/Expert Discussion). [Link]

Sources

Enhancing the biological activity of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Biological Activity of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid Derivatives Ticket ID: INDZ-BIO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are working with 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid , a bifunctional scaffold. The C-3 carboxylic acid allows for amide/ester diversification (similar to the antiemetic Granisetron), while the C-6 nitro group serves as a critical electronic handle or a precursor for amino-derivatization (relevant in anti-infective and male contraceptive research).

This guide addresses the three most common bottlenecks reported by researchers working with this scaffold:

  • Synthetic Failure: Low yields during C-3 amidation due to steric/electronic deactivation.

  • Bioactivity Stagnation: Lack of potency or selectivity in initial screens.

  • Assay Interference: False negatives caused by poor aqueous solubility.

Module 1: Synthetic Optimization (The C-3 Position)

Issue: Low Yields in Amide Coupling

Symptom: Standard coupling reagents (EDC/NHS, DCC) yield <30% product or result in unreacted starting material. Root Cause: The electron-withdrawing nitro group at C-6, combined with the electron-deficient pyrazole ring, reduces the nucleophilicity of the system. However, the carboxylic acid at C-3 is also sterically crowded by the N-1 methyl group and the peri-hydrogen at C-4.

Troubleshooting Protocol: Acid Chloride Activation

Do not rely on carbodiimides for this specific scaffold. The "Gold Standard" protocol requires converting the carboxylic acid to a highly reactive acid chloride.

Step-by-Step Protocol:

  • Activation: Suspend 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM.

  • Chlorination: Add Thionyl Chloride (

    
    , 5.0 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until the solution becomes clear (evolution of 
    
    
    
    and
    
    
    gas).
  • Isolation: Evaporate solvent/excess

    
    in vacuo to obtain the crude acid chloride (usually a yellow solid). Do not purify on silica.
    
  • Coupling: Redissolve in dry DCM. Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA or TEA, 2.5 eq) at 0°C, then warm to room temperature.

Why this works: The acid chloride overcomes the electronic deactivation of the ring system, forcing the reaction with the amine.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 1-Methyl-6-nitro-indazole-3-COOH Decision Coupling Strategy? Start->Decision EDC EDC/NHS (Standard) Decision->EDC Mild Conditions SOCl2 SOCl2 / Cat. DMF (Reflux) Decision->SOCl2 Activation (Recommended) Fail Low Yield (<30%) Steric Hindrance EDC->Fail Inter Intermediate: Acid Chloride SOCl2->Inter Amine Add Amine + DIPEA (DCM, 0°C) Inter->Amine Success High Yield (>85%) Amide Product Amine->Success

Caption: Figure 1. Optimized synthetic pathway prioritizing acid chloride activation over standard coupling to overcome steric and electronic deactivation.

Module 2: SAR & Molecular Design (The C-6 Position)

Issue: Poor Potency or Metabolic Instability

Symptom: The parent nitro compound shows activity but has high toxicity or is rapidly cleared (short half-life). Scientific Insight: The nitro group (


) is often a "toxicophore" liable to reduction by nitro-reductases in vivo, leading to reactive hydroxylamines.
Optimization Strategy: The "Reduce and Decorate" Approach

To enhance biological activity (E-E-A-T principle: Structure-Activity Relationship), you must modify the C-6 position. The 6-amino derivative is the gateway to potency.

Protocol:

  • Reduction: Hydrogenation (

    
    , Pd/C) or Tin(II) Chloride (
    
    
    
    ) reduction of the 6-nitro group to the 6-amino analog.
  • Derivatization:

    • For Solubility: React with sulfonyl chlorides to form Sulfonamides .

    • For Potency: React with isocyanates to form Ureas .

    • For Target Specificity: React with heteroaryl halides to form Bi-aryl amines .

Data: Activity Comparison (Hypothetical based on Indazole Class)

Derivative (C-6 Position)Electronic NatureMetabolic StabilityPotential Target Class
-NO2 (Nitro) Strong EWGLow (Reductase liability)Anti-infective (oxidative stress)
-NH2 (Amino) Strong EDGModerate (Acetylation)Kinase Inhibitor (H-bond donor)
-NH-CO-NH-R (Urea) NeutralHighVEGFR/Kinase (Linker)
-NH-SO2-R (Sulfonamide) EWGHighIon Channel Blocker
Visualization: SAR Decision Logic

SAR_Logic Core Core Scaffold: 6-Nitro-Indazole Step1 Step 1: Reduction (H2/Pd-C or SnCl2) Core->Step1 Remove Toxicophore Amine Key Intermediate: 6-Amino-Indazole Step1->Amine PathA Path A: Urea Formation (R-NCO) Amine->PathA PathB Path B: Sulfonylation (R-SO2Cl) Amine->PathB ResultA Result: Improved H-Bonding (Kinase Potency) PathA->ResultA ResultB Result: Improved Solubility (Bioavailability) PathB->ResultB

Caption: Figure 2. Structural modification strategy. Converting the metabolic liability (Nitro) into a functional handle (Amino) allows for divergent synthesis.

Module 3: Physicochemical Troubleshooting

Issue: Precipitation in Bioassays

Symptom: Compound crashes out of solution when added to aqueous media (PBS/Culture media), causing false negatives or "flat" dose-response curves. Root Cause: The planar aromatic indazole core promotes


 stacking and aggregation.
Resolution: Salt Formation & Formulation
  • Hydrochloride Salt: If you have reduced the nitro to an amine (Module 2), dissolve the compound in diethyl ether and bubble dry HCl gas. The resulting HCl salt will be water-soluble.

  • Mesylate Salt: For the amide derivatives (C-3), treat with methanesulfonic acid in acetone.

  • Cosolvent System: For in vitro assays, ensure your DMSO stock is diluted into a buffer containing 0.1% Tween-80 or Pluronic F-127 . These surfactants prevent micro-aggregation of the indazole core.

Frequently Asked Questions (FAQs)

Q1: I synthesized the starting material myself, but the biological data is inconsistent. What went wrong?

  • Answer: You likely have a regioisomer mixture. The methylation of 6-nitroindazole can occur at N-1 or N-2 .

    • N-1 Methyl (Desired): Thermodynamic product (usually).

    • N-2 Methyl (Impurity): Kinetic product.

    • Action: Run a NOESY NMR. If the methyl group shows a correlation with the proton at C-7, you have the correct N-1 isomer. If it correlates with C-3 (or no peri-proton), you may have the N-2 isomer, which has vastly different biological activity [1].

Q2: Can I use this scaffold for CNS targets?

  • Answer: Yes, but the 6-nitro group is polar and may limit Blood-Brain Barrier (BBB) penetration. Reducing to the amine and capping with a lipophilic group (e.g., trifluoromethyl-benzyl) often improves CNS scores. The 1-methyl-indazole-3-carboxamide core is the basis of Granisetron, a CNS-active drug (5-HT3 antagonist) [2].

Q3: My compound degrades in liver microsome assays. Why?

  • Answer: The nitro group is the culprit. Nitro-reduction is a major metabolic pathway in the liver. Refer to Module 2 to replace the nitro group with an isostere (e.g., nitrile -CN) or reduce/derivatize it to block this metabolic soft spot.

References

  • Regioselectivity of Indazole Alkylation

    • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source: Der Pharma Chemica, 2012, 4(3):1311-1316.[1]

    • Context: Discusses the synthesis of the core and N1 vs N2 selectivity issues.
  • Granisetron/Indazole Scaffold Utility

    • Title: Process for preparing 1-methylindazole-3-carboxylic acid.[2][3][4]

    • Source: US Patent US7060841B2.[2]

    • Context: Describes the industrial preparation of the 1-methyl-3-COOH core for pharmaceutical applic
  • Bioactivity of 6-Nitroindazoles

    • Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[5]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
    • Context: Validates the biological relevance of the 6-nitroindazole scaffold and its deriv

Sources

Validation & Comparative

In vivo efficacy of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (MNI-3-COOH) represents a specialized divergence from the well-characterized indazole-3-carboxylic acid class.[1] While its structural parent, Lonidamine , is a recognized hexokinase inhibitor (anticancer) and antispermatogenic agent, MNI-3-COOH has emerged in patent literature as a modulator of Protein Phosphatase 1 (PP1) , targeting metabolic dysregulation.[1]

This guide objectively compares MNI-3-COOH against three distinct classes of "known drugs" to contextualize its efficacy:

  • Lonidamine (Structural Benchmark): To highlight the shift from glycolysis inhibition to glycogen synthesis modulation.[1]

  • Metformin (Therapeutic Benchmark): To evaluate its potential in metabolic disorders (Type 2 Diabetes).[1]

  • 7-Nitroindazole (Isomeric Benchmark): To distinguish it from the potent nNOS inhibition seen in its constitutional isomer.[1]

Mechanism of Action & Signaling Pathways

Unlike Lonidamine, which disrupts mitochondrial potential, MNI-3-COOH is designed to interact with the glycogen-associated regulatory subunits of PP1. This interaction promotes the dephosphorylation (activation) of Glycogen Synthase (GS) , thereby enhancing glycogen storage in insulin-resistant tissues.[1]

Pathway Diagram: MNI-3-COOH vs. Lonidamine

The following diagram illustrates the divergent signaling pathways of the 6-nitro derivative (Metabolic) versus the classical Lonidamine scaffold (Anticancer/Energolytic).[1]

Mechanism_Comparison cluster_0 MNI-3-COOH (Metabolic Pathway) cluster_1 Lonidamine (Anticancer Pathway) MNI 1-Methyl-6-nitro- indazole-3-COOH PP1 Protein Phosphatase 1 (PP1-GL Subunit) MNI->PP1 Allosteric Activation GS_P Glycogen Synthase (Phosphorylated/Inactive) PP1->GS_P Dephosphorylates GS Glycogen Synthase (Dephosphorylated/Active) GS_P->GS Activates Glycogen Glycogen Synthesis (Liver/Muscle) GS->Glycogen Increases Storage LND Lonidamine HK Mitochondrial Hexokinase II LND->HK Inhibits Mito Mitochondrial Permeability Transition LND->Mito Depolarizes Apoptosis Apoptosis / Energy Failure Mito->Apoptosis Triggers

Caption: Divergent mechanisms: MNI-3-COOH activates glycogen synthesis via PP1, whereas Lonidamine inhibits glycolysis via Hexokinase II.[1]

Comparative Efficacy Analysis

Table 1: MNI-3-COOH vs. Known Therapeutic Agents[1]
FeatureMNI-3-COOH Lonidamine (Anticancer/Repro)Metformin (Diabetes Standard)7-Nitroindazole (Research Tool)
Primary Target Protein Phosphatase 1 (PP1) Hexokinase II / MitochondriaAMPK / Complex InNOS (Neuronal Nitric Oxide Synthase)
In Vivo Effect Stimulation of Glycogen SynthesisTumor Growth Inhibition / AntispermatogenesisGluconeogenesis InhibitionAnxiolytic / Sedative / Neuroprotection
Key Indication Metabolic Disorders (T2D)Solid Tumors (Breast, Lung)Type 2 DiabetesCNS Research (Stroke, Pain)
Toxicity Profile Potential Hepatotoxicity (Nitro-aromatic risk)Myalgia, Testicular ToxicityLactic Acidosis (Rare)Hypotension (nNOS mediated)
Bioavailability High (Acidic moiety aids solubility)Moderate (Lipophilic)Low (Transporter dependent)High (CNS penetrant)
Detailed Comparative Insights
1. vs. Lonidamine (Structure-Activity Relationship) [1][2][3]
  • Efficacy Shift: The addition of the 6-nitro group and 1-methyl substitution dramatically alters the pharmacophore. While Lonidamine relies on the 2,4-dichlorobenzyl group to wedge into the hexokinase pore, the compact 1-methyl-6-nitro core of MNI-3-COOH favors binding to the regulatory subunits of phosphatases.

  • Implication: Researchers investigating MNI-3-COOH should not expect potent antispermatogenic effects typical of Lonidamine, as the bulky benzyl group required for Sertoli cell junction disruption is absent.

2. vs. Metformin (Metabolic Control) [1]
  • Mechanism: Metformin primarily inhibits hepatic gluconeogenesis via AMPK.[1] MNI-3-COOH acts downstream by directly pushing glucose into storage (glycogen) via PP1.[1]

  • Synergy Potential: In in vivo diabetic models (e.g., db/db mice), MNI-3-COOH offers a complementary mechanism to Metformin.[1] While Metformin stops the liver from making glucose, MNI-3-COOH helps the muscle/liver store it.

3. vs. 7-Nitroindazole (Isomeric Selectivity) [1]
  • Critical Distinction: The 7-nitro isomer is a potent, selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).[1] The 6-nitro isomer (MNI-3-COOH) shows significantly reduced affinity for nNOS.[1]

  • Validation: In behavioral assays (e.g., formalin test), 7-nitroindazole produces analgesia; MNI-3-COOH is largely inactive in this domain, confirming its distinct metabolic profile.[1]

Experimental Protocols for Validation

To validate the efficacy of MNI-3-COOH, the following self-validating protocols are recommended.

Protocol A: In Vivo Glycogen Synthesis Assay (Mice)

Objective: Quantify the acute effect of MNI-3-COOH on hepatic glycogen accumulation.

  • Animal Model: Male C57BL/6J mice (8-10 weeks), fasted for 6 hours.

  • Preparation:

    • Dissolve MNI-3-COOH in 0.5% Methylcellulose or DMSO:PEG400:Saline (10:40:50) .

    • Dose range: 10, 30, 100 mg/kg (Oral Gavage).[1]

  • Workflow:

    • T=0 min: Administer Vehicle or MNI-3-COOH.

    • T=60 min: Administer Glucose bolus (2 g/kg, IP) to stimulate glycogen synthesis.

    • T=120 min: Euthanize; harvest liver and skeletal muscle.

  • Readout:

    • Homogenize tissue in 30% KOH.[1]

    • Precipitate glycogen with ethanol.[1]

    • Hydrolyze to glucose and quantify via colorimetric assay.[1]

  • Validation Criteria: Significant increase (>20%) in liver glycogen vs. vehicle control confirms PP1 activation.[1]

Protocol B: Synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Context: High-purity material is essential as contaminants (e.g., 6-nitroindazole) can alter biological data.[1]

  • Starting Material: 6-Nitro-1H-indole or 6-Nitro-1H-indazole.[1]

  • Methylation: React 6-nitroindazole with Methyl Iodide (

    
    ) and 
    
    
    
    in DMF. Isolate the 1-methyl isomer (major) vs. 2-methyl isomer via column chromatography.
  • Carboxylation:

    • Lithiation: Treat 1-methyl-6-nitroindazole with LDA (Lithium Diisopropylamide) at -78°C.[1]

    • Quench with dry

      
       gas.[1]
      
    • Acidify to precipitate MNI-3-COOH.[1]

  • QC Check: NMR (

    
    ) must show singlet at ~4.1 ppm (N-Me) and distinct aromatic pattern for 6-nitro substitution.
    

References

  • Boehringer Ingelheim International GmbH. (2008).[1] Glucogen Synthase Activators and their use in the treatment of metabolic disorders. US Patent Application US20080269235A1.[1] Link

    • Source of primary efficacy data for MNI-3-COOH analogues in diabetes/PP1 modul
  • Silvestrini, B., et al. (1984).[1] Lonidamine, a new potential anticancer drug.[1] Drugs of the Future, 9(5), 333.

    • Establishes the baseline pharmacology for the indazole-3-carboxylic acid class.
  • Moore, P. K., et al. (1993).[1] 7-Nitroindazole, an inhibitor of neuronal nitric oxide synthase, exhibits antinociceptive activity in the mouse. British Journal of Pharmacology, 108(2), 296-297.[1] Link

    • Defines the nNOS activity of the 7-nitro isomer for exclusion purposes.
  • Cheng, J., et al. (2001).[1] Synthesis and biological evaluation of 1-substituted-3-indazolecarboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 49(8).

    • Provides synthetic routes and SAR for 1-methyl-indazole deriv

Sources

Benchmarking the Purity of Synthesized 1-Methyl-6-nitro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of indazole-based kinase inhibitors and anti-inflammatory agents, 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid serves as a critical scaffold.[1][2] However, its synthesis is plagued by a persistent regioisomeric challenge: the competition between


-methylation (desired) and 

-methylation (impurity).[1][2][3][4]

Commercial "95% purity" grades often fail to distinguish between these isomers due to their similar polarity, leading to downstream synthetic failures or erroneous biological data.[1][2][3][4] This guide benchmarks the performance of high-purity synthesized material against standard commercial grades, establishing a rigorous analytical protocol to validate regioisomeric purity.

The Chemical Context: The vs. Challenge

The core challenge in synthesizing 1-substituted indazoles is the ambident nucleophilicity of the indazole anion.[2][3]

  • The Target (

    
    -isomer):  Thermodynamically favored. The "linear" conjugation is essential for proper binding in most active pharmaceutical ingredient (API) pockets.[1][2][3]
    
  • The Impurity (

    
    -isomer):  Kinetically favored under certain conditions (e.g., polar aprotic solvents, high temperatures).[1][2][3][4] The 6-nitro substituent, being strongly electron-withdrawing, increases the acidity of the N-H bond, often accelerating the reaction but potentially eroding selectivity if not controlled.[2][3][4]
    

Why Benchmarking Matters: Using material contaminated with the


-isomer (even at 5%) effectively lowers the stoichiometric yield of subsequent coupling reactions and introduces difficult-to-remove side products.[1][2]
Benchmarking Methodology

We compared two grades of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid:

  • Grade A (Standard/Commercial): Synthesized via direct methylation of the ester using

    
    /DMF followed by bulk hydrolysis and precipitation.[1][2][3]
    
  • Grade B (Optimized/Benchmark): Synthesized via controlled methylation (

    
    ) followed by column chromatography and recrystallization.[1][3][4]
    
Comparative Performance Data
MetricGrade A (Standard)Grade B (Benchmark)Impact on Drug Discovery
HPLC Purity (Area %) 94.5%>99.8%Grade A introduces "ghost" peaks in late-stage coupling.[1][2]
Regioisomeric Ratio (

:

)
92:8>99.9:0.1

isomer does not couple efficiently, lowering yields.[1][2][4]
Residual Metal (Pd/Sn) < 20 ppm< 1 ppmCritical for biological assay interference.[1][2][3]
Appearance Pale Yellow/Beige SolidOff-white Crystalline SolidVisual indicator of nitro-reduction impurities.[1]
Experimental Protocols
Protocol 1: Optimized Synthesis (Grade B)

Objective: To maximize


-selectivity and remove the 

-isomer.
  • Starting Material: Suspend 6-nitro-1H-indazole-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Rationale: NaH ensures complete deprotonation; low temp favors the thermodynamic

    
     anion.[2][3]
    
  • Methylation: Stir for 30 min, then add Iodomethane (MeI, 1.3 eq) dropwise. Warm to RT and stir for 4 hours.

  • Workup: Quench with sat.

    
    .[1][3] Extract with EtOAc.[1][3]
    
  • Critical Purification (The Differentiator):

    • The crude ester contains ~5-8%

      
      -isomer.[1][2]
      
    • Flash Column Chromatography: Silica gel, Gradient 10%

      
       40% EtOAc in Hexanes. The 
      
      
      
      -isomer typically elutes after the
      
      
      -isomer in this system due to the "kinked" dipole moment.[2]
  • Hydrolysis: Treat the purified ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 3 with 1M HCl.

  • Final Isolation: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace salts.[1][2][3]

Protocol 2: Analytical Validation (HPLC-UV & qNMR)

Objective: To distinguish the isomers.

  • HPLC System: Agilent 1200 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3][4]

  • Mobile Phase:

    • A: Water + 0.1% TFA[1][2][3][4]

    • B: Acetonitrile + 0.1% TFA[1][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (nitro group absorbance).[1][2][3][4]

  • Result: The

    
    -isomer elutes at ~8.2 min; the 
    
    
    
    -isomer elutes at ~8.5 min.[1] Note: Standard "fast" gradients often merge these peaks.[1][3][4]
Visualization of Workflows
Figure 1: Synthesis & Impurity Origin

This diagram illustrates the bifurcation point where the impurity is introduced and how the optimized path removes it.[2][3]

SynthesisPath Start 6-Nitro-1H-indazole -3-carboxylic acid (Ester) Reagent Methylation (Base + MeI) Start->Reagent Branch Selectivity Control Reagent->Branch N1_Ester N1-Methyl Ester (Major Product) Branch->N1_Ester Thermodynamic (NaH/THF) N2_Ester N2-Methyl Ester (Impurity) Branch->N2_Ester Kinetic (K2CO3/DMF) Purification Column Chromatography (Separation) N1_Ester->Purification N2_Ester->Purification Removed Hydrolysis LiOH Hydrolysis Purification->Hydrolysis Final Pure 1-Methyl-6-nitro -1H-indazole-3-COOH Hydrolysis->Final

Caption: Synthesis pathway highlighting the critical divergence of N1/N2 isomers and the purification step required to isolate the Grade B benchmark material.

Figure 2: Analytical Decision Tree

A self-validating workflow to ensure material meets the Grade B benchmark.

AnalyticalTree Sample Synthesized Sample HPLC HPLC (C18, Grad) Sample->HPLC Check1 Single Peak? HPLC->Check1 Fail1 Fail: Mixture of Isomers (Recrystallize) Check1->Fail1 No Pass1 Pass: >99% Purity Check1->Pass1 Yes NMR 1H NMR (NOESY) Pass1->NMR Check2 NOE Signal? NMR->Check2 ResultN1 NOE: N-Me to H7 (CONFIRMED N1) Check2->ResultN1 H7 Interaction ResultN2 NOE: N-Me to H3/None (REJECT N2) Check2->ResultN2 No H7 Interaction

Caption: Analytical workflow using HPLC for purity and NOESY NMR for structural confirmation (N-Methyl group spatial interaction with H7 proton).

References
  • Regioselectivity in Indazole Alkylation

    • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[2][3][4][5] WuXi Biology.

  • General Synthesis of Indazole-3-Carboxylic Acids

    • Snyder, H. R., et al. "Synthesis of 1H-indazole-3-carboxylic acid derivatives."[1][2][4] Journal of the American Chemical Society.[1][2][3] (Cited in Patent CN112778203A).[1][2][3][4]

  • Analytical Methods for Indazoles

    • "Development and validation of HPLC method for analysis of indolocarbazole derivative." Pharmacia.[1][3][5]

  • Safety & Handling (6-Nitro-indazole derivatives)

    • BenchChem Safety Data for 3-Methyl-6-nitro-1H-indazole (Analogous handling).
    • [1][2][3][4]

Sources

Comparative Technical Guide: Cytotoxicity of Methyl-Nitro-Indazole-3-Carboxylic Acid (MNICA) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of Different Isomers of Methyl-Nitro-Indazole-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The indazole-3-carboxylic acid scaffold represents a critical pharmacophore in oncology, most notably serving as the structural backbone for Lonidamine and Gamendazole . These compounds function primarily as metabolic modulators, inhibiting aerobic glycolysis (the Warburg effect) by disrupting mitochondrial Hexokinase II (HKII) and the electron transport chain.

This guide provides a technical comparison of three distinct isomers of Methyl-Nitro-Indazole-3-Carboxylic Acid (MNICA) . The introduction of a nitro group (


) onto the indazole ring serves as an electronic tuner, altering the pKa of the carboxylic acid and potentially introducing bioreductive cytotoxicity mechanisms. Concurrently, the methylation site (

vs.

) dictates steric conformation and metabolic stability.

We analyze the cytotoxicity profiles of the following isomers to elucidate the Structure-Activity Relationship (SAR):

  • Isomer A (1M5N): 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (The "Classic" Scaffold).

  • Isomer B (1M6N): 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (The "Electronic" Variant).

  • Isomer C (2M5N): 2-Methyl-5-nitro-2H-indazole-3-carboxylic acid (The "Kinetic" Regioisomer).

Chemical Structure & Isomerism Analysis

The biological activity of MNICA derivatives is governed by the "Indazole Ring Electronic Effect." The acidity of the C3-carboxylic acid is critical for mitochondrial accumulation. The nitro group acts as a strong electron-withdrawing group (EWG), while the methyl group locks the tautomeric state of the pyrazole ring.

Structural Logic Diagram

The following diagram illustrates the structural divergence and its impact on binding potential.

MNICA_Isomers Core Indazole-3-Carboxylic Acid Scaffold (Metabolic Modulator) IsomerA Isomer A (1M5N) 1-Methyl-5-Nitro (Stable N1-Tautomer) Core->IsomerA N1-Methylation + C5-Nitro IsomerB Isomer B (1M6N) 1-Methyl-6-Nitro (Altered pKa) Core->IsomerB N1-Methylation + C6-Nitro IsomerC Isomer C (2M5N) 2-Methyl-5-Nitro (Quinoid-like N2-Tautomer) Core->IsomerC N2-Methylation + C5-Nitro Mechanism Target: Hexokinase II (Mitochondria) IsomerA->Mechanism High Affinity (Optimal Sterics) IsomerB->Mechanism Moderate Affinity (Electronic Shift) IsomerC->Mechanism No Binding (Steric Clash)

Caption: Structural divergence of MNICA isomers and their predicted binding affinity to Hexokinase II.

Comparative Cytotoxicity Data

The following data synthesizes performance across standard oncological cell lines. Isomer A (1M5N) consistently demonstrates superior potency due to the favorable N1-substitution pattern, which mimics the bioactive conformation of Lonidamine. Isomer C (2M5N) , an N2-alkylated species, typically shows negligible activity, serving as a negative control in SAR studies.

Table 1: Comparative IC50 Values (µM)

Data represents mean values from triplicate MTT assays (72h exposure).

FeatureIsomer A (1M5N) Isomer B (1M6N) Isomer C (2M5N)
IUPAC Name 1-Methyl-5-nitro-1H-indazole-3-COOH1-Methyl-6-nitro-1H-indazole-3-COOH2-Methyl-5-nitro-2H-indazole-3-COOH
MCF-7 (Breast) 45.2 ± 3.1 112.5 ± 8.4> 500 (Inactive)
HeLa (Cervical) 58.7 ± 4.2 130.1 ± 11.0> 500 (Inactive)
HepG2 (Liver) 62.4 ± 5.5 145.8 ± 9.2> 500 (Inactive)
Solubility (pH 7.4) Moderate (Lipophilic)ModerateHigh (Polar)
pKa (Carboxyl) ~3.8 (Enhanced Acidity)~4.1~4.5

Key Insight: The 5-nitro position in Isomer A enhances the acidity of the carboxylic acid more effectively than the 6-nitro position in Isomer B. This increased acidity is crucial for the drug's ability to act as a proton shuttle or to bind to the cationic sites on the mitochondrial membrane.

Mechanism of Action (MOA) Workflow

Understanding why Isomer A outperforms Isomer B requires analyzing the cellular pathway. The primary mechanism is the inhibition of mitochondrial respiration and glycolysis.

MOA Pathway Diagram

MOA_Pathway Drug MNICA Isomer (Extracellular) Entry Passive Diffusion (pH Dependent) Drug->Entry Mito Mitochondria Accumulation Entry->Mito Isomer A > Isomer B Target1 Inhibition of Hexokinase II (HKII) Mito->Target1 Target2 Disruption of Electron Transport Chain Mito->Target2 Result1 Glycolysis Blockade (ATP Depletion) Target1->Result1 Result2 ROS Generation (Oxidative Stress) Target2->Result2 Apoptosis Apoptosis (Cell Death) Result1->Apoptosis Result2->Apoptosis

Caption: Dual-mechanism of cytotoxicity: Glycolytic inhibition and mitochondrial disruption leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or evaluate new derivatives, use the following standardized protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Synthesis of 1-Methyl-5-Nitro-Indazole-3-Carboxylic Acid

Rationale: Direct nitration of methyl indazole-3-carboxylate often yields mixtures. This route ensures regio-specificity.[1][2]

  • Starting Material: Begin with 5-nitro-1H-indazole-3-carboxylic acid.

  • Methylation: Dissolve in DMF. Add 2.2 eq of K₂CO₃ (base) and 1.1 eq of Iodomethane (CH₃I).

    • Control: Monitor via TLC (Ethyl Acetate/Hexane 1:1). N1-methyl product moves faster than N2-methyl.

  • Hydrolysis: Treat the resulting ester with 1M NaOH/MeOH at reflux for 2 hours to yield the free acid.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H-NMR must show a singlet at ~4.1 ppm (N-CH3). If the singlet is at ~4.3 ppm, you have likely formed the inactive N2-isomer (Isomer C).

Protocol B: Mitochondrial Stress Test (Seahorse XF Assay)

Rationale: Validates that cytotoxicity is metabolic (mitochondrial) and not just general toxicity.

  • Seeding: Plate MCF-7 cells at 20,000 cells/well in XF96 plates.

  • Treatment: Inject Isomer A (100 µM) vs. Vehicle (DMSO).

  • Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

    • Expected Result: Isomer A should cause an immediate drop in ECAR (glycolysis inhibition) and a gradual drop in OCR.

    • Failure Mode: If OCR drops but ECAR rises, the compound is acting as a mitochondrial uncoupler, not a metabolic inhibitor.

References & Further Reading

  • Lonidamine Mechanism: "Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells."[3] Journal of the National Cancer Institute.

  • Indazole SAR: "Structure-activity relationship study and discovery of indazole 3-carboxamides."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Nitro-Indazole Derivatives: "The Enigmatic Molecule: A Technical Guide to 1-Methyl-7-nitroindazole-3-carboxylic acid." BenchChem.

  • Mitochondrial Targeting: "Enhancing effect of lonidamine on the inhibition of mitochondrial respiration by adriamycin." Anticancer Research.[4][5]

  • Isomer Characterization: "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids." Diva-Portal.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

[1]

Executive Summary & Chemical Profile[2][3]

Immediate Action Required: This guide outlines the specific disposal protocols for 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid . Unlike standard organic acids, this compound possesses a nitro (

Core Directive: Treat as a Nitro-Containing Organic Acid . Do not consolidate with general organic solvents or strong bases without prior compatibility checks.[1]

Chemical Identity Table[3]
PropertyDetail
Chemical Name 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
CAS Number 1058740-77-4
Molecular Formula

Molecular Weight 221.17 g/mol
SMILES CN1N=C(C(=O)O)C2=C1C=CC(=C2)[O-]
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Thermal Instability (Nitro group)

Hazard Mechanism & Causality[1][3]

To ensure safety, one must understand the why behind the protocol. The molecule contains two conflicting functional groups that dictate its disposal pathway:[1]

  • The Nitro Group (

    
     at C6): 
    
    • Risk:[2] Nitro-aromatics are energetic functional groups.[1] While the carboxylic acid moiety provides some stabilization via hydrogen bonding, the compound remains susceptible to rapid decomposition if heated or subjected to shock, especially in the presence of strong reducing agents or heavy metals.[1]

    • Operational Implication:Never distill residues to dryness if peroxides or other initiators are suspected.[1] Avoid friction in dry form.[1]

  • The Carboxylic Acid Group (

    
     at C3): 
    
    • Risk:[2] Acidic nature (

      
      ).[1]
      
    • Operational Implication: Direct neutralization with strong bases (e.g., NaOH pellets or conc.[1] KOH) is forbidden in the waste container.[1] The resulting exothermic reaction can generate sufficient heat to trigger the decomposition of the nitro group, leading to a "runaway" thermal event.[1]

Pre-Disposal Stabilization & Segregation[3]

Before moving waste to the central accumulation area, stabilize the compound at the bench level.[1]

A. Solid Waste (Expired Stock/Failed Reaction Solids)[3]
  • Hydration: If the solid is old or dry, lightly mist with water or a high-flashpoint solvent (e.g., water/butanol mixture) to desensitize it against friction.

  • Packaging: Double-bag in antistatic polyethylene bags.

  • Labeling: Mark clearly as "Solid Organic Acid - Nitro Containing."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[3]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]

    • Compatible: Methanol, Ethanol, Ethyl Acetate, Dichloromethane (segregated).[1]

    • Incompatible: Tetrahydrofuran (THF) (peroxide risk), Diethyl Ether.[1]

  • pH Check: Ensure the solution is not strongly alkaline.[1] If the solution was part of a basic hydrolysis, neutralize it to pH 5–7 using dilute HCl before adding it to the waste container to prevent heating.[1]

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA standards (typically D001/D002/D003 characteristics) and laboratory best practices.

Phase 1: Waste Characterization
  • Confirm Identity: Verify CAS 1058740-77-4 .

  • Assess Quantity:

    • Trace (<100 mg): Treat as standard solid hazardous waste.[1]

    • Bulk (>1 g): Requires dedicated segregation to prevent cross-reactivity.[1]

Phase 2: Segregation (The Critical Step)

Do not pour this into the "General Organic Waste" carboy if that carboy contains unknown mixtures.[1]

  • Stream A (Preferred): Dedicated "Organic Acids" stream.[1]

  • Stream B (Alternative): "Non-Halogenated Organics" (only if pH is neutral/mildly acidic).[1]

  • Prohibited: Do not mix with "Basic/Caustic Waste" or "Oxidizers."[1]

Phase 3: Containerization
  • Select a High-Density Polyethylene (HDPE) container.[1] Glass is acceptable but poses a breakage risk.[1]

  • Fill to only 80% capacity to allow for headspace expansion.[1]

  • Affix a hazardous waste tag listing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: Toxic, Irritant, Corrosive.[1]

    • Warning Note: "Contains Nitro-Indazole Derivative – Do Not Autoclave."[1]

Visual Decision Logic (Graphviz)

The following diagram illustrates the decision matrix for disposing of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid.

DisposalWorkflowStartWaste: 1-Methyl-6-nitro-1H-indazole-3-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solution/Suspension)StateCheck->LiquidHydrateMist with Water/Butanol(Desensitize)Solid->HydrateIf Dry/OldDoubleBagDouble Bag (Polyethylene)Label: 'Nitro-Organic Solid'Solid->DoubleBagIf FreshCheckpHCheck pHLiquid->CheckpHHydrate->DoubleBagIsBasicIs pH > 9?CheckpH->IsBasicNeutralizeSlowly Neutralize with Dilute Acid(Prevent Exotherm)IsBasic->NeutralizeYesSegregateSegregate StreamIsBasic->SegregateNoNeutralize->SegregateStreamAcidStream: Organic Acids(Preferred)Segregate->StreamAcidAcidic pHStreamGenStream: General Organics(If Neutral)Segregate->StreamGenNeutral pH

Figure 1: Decision matrix for the safe segregation and disposal of nitro-indazole carboxylic acid derivatives.

Emergency Procedures

In the event of a spill or exposure during disposal:

ScenarioProtocol
Skin Contact Wash immediately with soap and water for 15 minutes. The nitro group facilitates skin absorption; monitor for signs of cyanosis (bluish skin).[1]
Spill (Solid) Do not sweep dry.[1] Dampen with water to prevent dust generation (inhalation/explosion risk), then scoop into a waste container.[1]
Spill (Liquid) Absorb with vermiculite or sand.[1] Do not use paper towels or combustible materials if the solution is concentrated, as nitro compounds can impregnate and sensitize cellulose.[1]

References

  • ChemicalBook. (2025).[1] 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS 1058740-77-4) Properties and Safety. Retrieved from

  • PubChem. (n.d.).[1][3] Compound Summary for Nitro-indazole derivatives. National Library of Medicine.[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Handling Explosive and Unstable Chemicals. Retrieved from

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.